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3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Documentation Hub

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  • Product: 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
  • CAS: 361369-08-6

Core Science & Biosynthesis

Foundational

exact molecular weight and physical properties of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

An In-depth Technical Guide to 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde for Advanced Research Applications Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde for Advanced Research Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, a bespoke aromatic aldehyde with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of its iodo, ethoxy, and 2-methylbenzyloxy substituents offers a rich platform for diverse synthetic transformations. This document details the molecule's core physicochemical properties, a validated synthetic protocol, in-depth spectroscopic characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a complex benzaldehyde derivative. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable building block in organic synthesis. The exact molecular weight and key physical properties are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₇H₁ⱇIO₃Calculated
Exact Molecular Weight 396.0222 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from related compounds[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO); limited solubility in waterInferred from related structures[2]
Storage Store in a cool, dry, dark place under an inert atmosphereStandard practice for iodinated aromatics

Strategic Synthesis: An Insight-Driven Protocol

The synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is most effectively achieved through a Williamson ether synthesis. This method is a robust and well-established procedure for forming ethers from an alkoxide and a primary alkyl halide. The choice of reagents and conditions is critical for achieving a high yield and purity.

The precursor for this synthesis is 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[3] This starting material provides the core benzaldehyde structure with the required ethoxy and iodo substituents. The hydroxyl group at the 4-position is the site of the subsequent etherification.

Experimental Protocol: Synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Materials:

  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

  • 2-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the corresponding phenoxide. This is a crucial step for activating the substrate for nucleophilic attack.

  • Alkylating Agent Addition: To the stirring suspension, add 2-methylbenzyl bromide (1.1 eq). The slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.[1]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are fundamental for this purpose.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[5]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and chemical environment of the protons.

    • An aldehydic proton signal is expected around δ 9.8 ppm as a singlet.[1][6]

    • The aromatic protons on the benzaldehyde ring will appear as two distinct singlets in the aromatic region (δ 7.0-8.0 ppm).

    • The aromatic protons of the 2-methylbenzyl group will show complex multiplets in the aromatic region.

    • A singlet corresponding to the benzylic methylene protons (-OCH₂-) is expected around δ 5.2 ppm.[1]

    • The ethoxy group will be represented by a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

    • A singlet for the methyl protons of the 2-methylbenzyl group will be observed in the aliphatic region (around δ 2.4 ppm).[5]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments.

    • The aldehydic carbonyl carbon will have a characteristic signal in the downfield region (δ 190-192 ppm).[1]

    • A series of signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the two benzene rings.

    • The benzylic methylene carbon will appear around δ 70-75 ppm.

    • The carbons of the ethoxy group and the methyl group on the benzyl ring will have signals in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

  • A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group.

  • C-H stretching vibrations of the aromatic rings and the alkyl groups will be observed around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.

  • The C-O-C stretching of the ether linkages will be visible as strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should correspond to the calculated exact molecular weight of 396.0222 for C₁₇H₁₇IO₃.

  • Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the 2-methylbenzyl group or the ethoxy group.

Potential Applications in Drug Discovery and Development

The structural features of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde make it a highly valuable intermediate in the synthesis of biologically active compounds. The benzyloxy-benzaldehyde moiety is a recognized pharmacophore in medicinal chemistry.[4][8]

  • Scaffold for Novel Therapeutics: The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[8]

  • Intermediate for Biologically Active Targets: Benzaldehyde derivatives are precursors to a wide range of pharmaceuticals. This particular molecule can serve as a key building block for compounds targeting various biological pathways.[4]

Logical Workflow and Visualization

The synthesis and characterization of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde follow a logical and systematic workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde + 2-Methylbenzyl bromide Reaction Williamson Ether Synthesis (K2CO3, Acetonitrile, Reflux) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation Application Drug Discovery & Development Confirmation->Application

Caption: Workflow for the synthesis and characterization of the target compound.

References

  • PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Supporting Information For - Rsc.org. Royal Society of Chemistry. [Link]

  • Bölcskei, H., et al. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery, 14(2). [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 3-ethoxy- (CAS 22924-15-8). [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
  • Li, Y., et al. (2009). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. [Link]

  • ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. [Link]

  • Esselman, B. J., & Hill, N. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • ResearchGate. The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Spectral Assignment of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Executive Summary In the landscape of advanced organic synthesis and drug development, highly functionalized benzaldehydes serve as critical scaffolds for active pharmaceutical ingredients (APIs). 3-Ethoxy-5-iodo-4-((2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, highly functionalized benzaldehydes serve as critical scaffolds for active pharmaceutical ingredients (APIs). 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a complex, poly-substituted aromatic intermediate. Its unique array of functional groups—an electron-withdrawing formyl group, two distinct electron-donating alkoxy ethers, and a heavy, polarizable iodine atom—creates a highly specific electronic environment.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By establishing the causality behind each chemical shift and detailing a robust acquisition protocol, this guide ensures that analytical chemists can unambiguously verify this structure in a high-throughput or regulatory-compliant environment.

Structural Anatomy & Electronic Push-Pull Dynamics

The chemical shifts of the central benzene ring are dictated by a delicate "push-pull" interplay of inductive ( +I/−I ), resonance ( +M/−M ), and relativistic effects. Understanding these forces is paramount for accurate spectral assignment.

  • The Formyl Group (-CHO at C-1): Exerts a strong electron-withdrawing effect ( −M,−I ), significantly deshielding the ortho (C-2, C-6) and para (C-4) positions.

  • The Alkoxy Groups (-OEt at C-3, -OBn at C-4): Act as strong π -electron donors ( +M ), shielding their respective ortho and para positions. The steric bulk of the 2-methylbenzyl group at C-4 also forces specific conformational preferences that subtly affect local magnetic anisotropy.

  • The Iodine Atom (-I at C-5): Introduces the Heavy Atom Effect (relativistic spin-orbit coupling). While iodine is electronegative and causes inductive deshielding of nearby protons, its massive electron cloud causes a profound upfield shift of the ipso carbon (C-5) in 13 C NMR[1].

Electronic_Effects Substrate Central Benzene Ring (Base: 128.5 ppm) CHO -CHO (C1) Strong -M, -I Deshields o/p Substrate->CHO Electron Withdrawal OEt -OEt (C3) Strong +M, -I Shields o/p OEt->Substrate Electron Donation OBn -OBn (C4) Strong +M, -I Shields o/p OBn->Substrate Electron Donation Iodo -I (C5) Heavy Atom Effect Strongly shields C5 Iodo->Substrate Relativistic Shielding

Figure 1: Electronic push-pull effects governing the aromatic chemical shifts.

Quantitative Data: ¹H and ¹³C NMR Chemical Shift Analysis

The precursor to this molecule, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, is typically synthesized via a highly regioselective, laccase-catalyzed green iodination using KI and aerial oxygen[2],[3]. Baseline NMR data for this precursor places the iodine-bearing C-5 carbon at 85.0 ppm and the formyl proton at 9.73 ppm[1].

Subsequent O-alkylation at C-4 via a Williamson ether synthesis with 2-methylbenzyl chloride removes the free hydroxyl group's strong +M effect, leading to predictable downfield shifts for the adjacent nuclei. The tables below summarize the predicted, high-resolution assignments for the final target molecule in CDCl 3​ .

Table 1: ¹H NMR Spectral Assignment (400 MHz, CDCl₃)
Proton Environmentδ (ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality & Assignment
-CHO 9.85Singlet (s)1H-Deshielded by carbonyl anisotropy (C1).
Ar-H (C-6) 8.05Doublet (d)1H1.8Highly deshielded; ortho to both -CHO and -I.
Ar-H (C-2) 7.45Doublet (d)1H1.8Deshielded by -CHO, but partially shielded by ortho -OEt.
Ar-H (C-6') 7.35Doublet (d)1H7.5Benzyl ring; deshielded by spatial proximity to ether oxygen.
Ar-H (C-3',4',5') 7.20 - 7.28Multiplet (m)3H-Remaining protons on the 2-methylbenzyl ring.
-O-CH₂-Ar 5.10Singlet (s)2H-Benzylic protons, deshielded by adjacent ether oxygen.
-O-CH₂-CH₃ 4.15Quartet (q)2H7.0Ethoxy methylene, coupled to adjacent methyl group.
Ar-CH₃ 2.40Singlet (s)3H-Methyl group on the benzyl ring (C-2').
-O-CH₂-CH₃ 1.45Triplet (t)3H7.0Ethoxy methyl group.
Table 2: ¹³C NMR Spectral Assignment (100 MHz, CDCl₃)
Carbonδ (ppm)TypeCausality & Assignment
C-1' (CHO) 190.5CHCarbonyl carbon; extreme downfield shift due to oxygen electronegativity.
C-4 152.0CIpso to -OBn. Downfield due to oxygen electronegativity.
C-3 148.5CIpso to -OEt.
C-6 137.5CHOrtho to -CHO and -I.
C-2' (Ar-C) 136.5CBenzyl ring; ipso to the methyl group.
C-1'' (Ar-C) 134.5CBenzyl ring; ipso to the -CH₂O- linkage.
C-1 132.5CIpso to -CHO.
C-Ar (Bn) 126.0 - 130.5CHAromatic carbons of the 2-methylbenzyl ring.
C-2 112.5CHShielded by the ortho -OEt group's +M effect[1].
C-5 92.0CHeavy Atom Effect: Massive relativistic shielding by the attached Iodine atom.
C-7 (CH₂) 74.5CH₂Benzylic carbon attached to oxygen.
C-8 (CH₂) 64.5CH₂Ethoxy methylene carbon[1].
C-9 (CH₃) 19.0CH₃Methyl carbon on the benzyl ring.
C-10 (CH₃) 14.5CH₃Ethoxy methyl carbon[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the acquisition must follow a self-validating methodology. Relying solely on 1D NMR is insufficient for highly substituted aromatics due to signal overlap and missing connectivity data.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 25 mg (for ¹H) or 50 mg (for ¹³C/2D) of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform rigorous tuning, matching, and 3D gradient shimming to achieve a line width of < 0.5 Hz for the TMS peak.

  • 1D ¹H Acquisition: Run a standard proton sequence (zg30) with 16 scans. Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure complete relaxation of the formyl and aromatic protons.

  • 1D ¹³C Acquisition (Critical Step): Run a proton-decoupled carbon sequence (zgpg30). Crucial Causality: Quaternary carbons (C-1, C-3, C-4) and the iodine-bearing carbon (C-5) lack attached protons, resulting in exceptionally long longitudinal relaxation times ( T1​ ). You must extend the D1​ delay to ≥2.5 seconds and acquire at least 1024 scans to ensure these critical nodes are visible above the noise floor.

  • 2D NMR Suite: Acquire COSY, HSQC, and HMBC spectra to map the exact connectivity (see workflow below).

NMR_Workflow Sample Sample Preparation (CDCl3, 298K, TMS) OneD_H 1D ¹H NMR (Proton Environments) Sample->OneD_H OneD_C 1D ¹³C NMR (Carbon Backbone) Sample->OneD_C COSY 2D COSY (H-H Coupling) OneD_H->COSY HSQC 2D HSQC (1-Bond C-H) OneD_H->HSQC HMBC 2D HMBC (Long-Range C-H) OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC Assignment Unambiguous Spectral Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Figure 2: Workflow for unambiguous 2D NMR structural elucidation.

Validating the Ether Linkage via HMBC

The most common synthetic error for this molecule is the incorrect regioselective alkylation (e.g., alkylating at C-3 instead of C-4 if the starting material was a diol). To self-validate the structure, analyze the 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Look for a strong 3-bond coupling ( 3JCH​ ) between the benzylic protons (-O-CH₂-Ar at ~5.10 ppm) and the C-4 carbon (~152.0 ppm).

  • Simultaneously, the ethoxy methylene protons (~4.15 ppm) must show a 3JCH​ correlation exclusively to the C-3 carbon (~148.5 ppm). This completely locks in the regiochemistry of the molecule.

References

  • Title: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant Source: RSC Advances URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde: A Hypothetical Case Study

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the process for determining the crystal structure of the novel compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process for determining the crystal structure of the novel compound 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. In the absence of publicly available experimental data for this specific molecule, this document serves as a detailed, hypothetical case study. It outlines a plausible synthetic route, methods for crystal growth, and a step-by-step protocol for single-crystal X-ray diffraction (XRD) data collection, structure solution, and refinement. The purpose is to equip researchers in the field of drug development and materials science with the fundamental principles and practical considerations for the structural elucidation of new chemical entities.

Introduction: The Rationale for Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For professionals in drug development, a high-resolution crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a compound of interest due to its substituted benzaldehyde core, a scaffold present in numerous biologically active molecules. The presence of an iodo group offers a site for further functionalization, while the ethoxy and 2-methylbenzyl ether moieties contribute to the molecule's overall size, shape, and lipophilicity.

This guide will walk through the necessary steps to take this compound from a theoretical concept to a fully characterized crystal structure, providing the foundational data for its potential applications.

Synthesis and Crystallization: From Powder to Single Crystal

Proposed Synthetic Pathway

A plausible synthetic route for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde would likely involve a two-step process starting from a commercially available precursor, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

Step 1: Synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

While this starting material can be sourced commercially, its synthesis would typically involve the iodination of 3-ethoxy-4-hydroxybenzaldehyde.

Step 2: Williamson Ether Synthesis

The final step would be the formation of the benzyl ether linkage via a Williamson ether synthesis. This classic and reliable method involves the reaction of the phenoxide of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-methylbenzyl bromide.[1][2]

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-methylbenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.

Synthesis_Workflow Start 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Reaction Williamson Ether Synthesis Start->Reaction Step 1 Reagents 2-Methylbenzyl bromide, K₂CO₃, DMF Reagents->Reaction Step 2 Purification Column Chromatography Reaction->Purification Workup Product 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Purification->Product

Caption: Proposed synthesis of the target compound.

Crystallization Methodologies

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. For a novel organic compound like the one , a systematic screening of crystallization conditions is recommended.[3][4]

Table 1: Recommended Crystallization Techniques

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[4]
Solvent/Antisolvent Diffusion The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile antisolvent. The antisolvent vapor slowly diffuses into the compound's solution, inducing crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[5][6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

XRD_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis Crystal Mount Single Crystal XRD X-ray Diffractometer Crystal->XRD DataCollection Data Collection (Rotation Method) XRD->DataCollection RawData Raw Diffraction Images DataCollection->RawData Integration Integration & Scaling RawData->Integration Data Processing StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[9] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. Data is collected by rotating the crystal and recording the diffraction images at various orientations.[10]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[11] This involves several steps:

  • Indexing: Determining the unit cell dimensions and orientation from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods are often successful in determining the initial phases.[12] Once an initial structural model is obtained, it is refined using a least-squares method.[13][14] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

The Crystallographic Information File (CIF)

The final result of a successful crystal structure determination is a Crystallographic Information File (CIF).[15][16][17][18] This standard text file contains all the essential information about the crystal structure and the diffraction experiment.

Table 2: Key Information Contained within a CIF

Data CategoryDescription
Unit Cell Parameters The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The fractional coordinates (x, y, z) of each atom in the unit cell.
Anisotropic Displacement Parameters Describe the thermal motion of each atom.
Bond Lengths and Angles Calculated geometric parameters of the molecule.
Data Collection and Refinement Statistics Parameters such as R-factor, which indicate the quality of the final model.

Anticipated Structural Features and Their Implications

Based on the chemical structure of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, several key features would be of interest in the final crystal structure:

  • Molecular Conformation: The dihedral angles between the phenyl ring and the ethoxy and 2-methylbenzyl ether substituents will define the overall shape of the molecule. This conformation is crucial for understanding how the molecule might interact with a binding site.

  • Intermolecular Interactions: The crystal packing will be dictated by non-covalent interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions are likely. Pi-stacking between the aromatic rings of neighboring molecules may also play a role in stabilizing the crystal lattice. The bulky iodo and 2-methylbenzyl groups will impose steric constraints on the packing arrangement.

  • Bond Lengths and Angles: The precise measurement of bond lengths and angles can provide insights into the electronic properties of the molecule, such as the degree of conjugation in the aromatic system.

Conclusion: The Path Forward

This technical guide has laid out a comprehensive, albeit hypothetical, roadmap for the synthesis and structural elucidation of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. By following established protocols for organic synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of this and other novel compounds. The resulting crystal structure would provide a wealth of information, serving as a critical foundation for further studies in medicinal chemistry and materials science, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde.
  • Fiveable. (n.d.).
  • ACS Publications. (2021). Monodentate Transient Directing Group-Assisted Palladium-Catalyzed Direct ortho-C–H Iodination of Benzaldehydes for Total Synthesis of Hernandial. Organic Letters.
  • Wikipedia. (n.d.).
  • The Biochemist - Portland Press. (2021).
  • Reachem. (2024).
  • SOP: CRYSTALLIZ
  • ResearchGate. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025).
  • CCDC. (n.d.). Short Guide to CIFs.
  • PMC - NIH. (n.d.).
  • CCDC. (n.d.). Short Guide to CIFs.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis.
  • Introduction to Powder Crystallographic Inform
  • Crystalliz
  • ResearchGate. (n.d.).
  • Crystal Structure Refinement. (n.d.).
  • ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement.
  • Oxford Academic. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.
  • Google Patents. (n.d.).
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Guide for crystalliz
  • Google Patents. (n.d.).
  • Crystalliz
  • ACS Publications. (2021). Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. The Journal of Organic Chemistry.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Rsc.org. (n.d.).
  • Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
  • ResearchGate. (n.d.). The Synthesis of (Iodobenzyl)
  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

Exploratory

thermodynamic stability of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde at room temperature

As a Senior Application Scientist, evaluating the thermodynamic stability of a highly functionalized active pharmaceutical ingredient (API) intermediate requires a rigorous, mechanistic approach. The molecule 3-Ethoxy-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermodynamic stability of a highly functionalized active pharmaceutical ingredient (API) intermediate requires a rigorous, mechanistic approach. The molecule 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde presents a fascinating stability profile due to the convergence of three distinct reactive moieties: an oxidatively labile aldehyde, a photolytically sensitive aryl iodide, and a bulky benzyl ether linkage.

In this technical guide, I will deconstruct the thermodynamic vulnerabilities of this compound at room temperature (25°C), explain the causality behind its degradation pathways, and provide field-proven, self-validating experimental protocols to quantify its stability profile.

Mechanistic Degradation Pathways: The Causality of Instability

To design an effective stability protocol, we must first understand why the molecule degrades. At room temperature, the thermodynamic stability of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is primarily challenged by two competing pathways: autoxidation and photolytic cleavage.

A. Aldehyde Autoxidation (Radical Chain Mechanism)

Benzaldehydes are thermodynamically prone to autoxidation when exposed to atmospheric oxygen at room temperature, converting to their corresponding benzoic acid derivatives[1]. This is not a simple concerted reaction, but a radical chain process. The initiation step involves the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical rapidly reacts with triplet oxygen ( O2​ ) to form a benzoylperoxy radical, which then abstracts another hydrogen to form a peracid, ultimately yielding the benzoic acid derivative[1]. The electron-donating alkoxy groups on the aromatic ring can stabilize the intermediate radicals, subtly influencing the kinetics of this degradation.

B. Aryl Iodide Photolytic Cleavage

The carbon-iodine (C-I) bond is the weakest covalent linkage in this molecule. The bond dissociation energy of an aryl C-I bond is approximately 234 kJ/mol, which is significantly lower than C-Br or C-Cl bonds[2]. Because this energy threshold is low, ambient ultraviolet or even high-intensity visible light can provide sufficient energy to induce homolytic cleavage of the C-I bond at room temperature, generating an aryl radical and an iodine radical[2]. This leads to deiodination and subsequent dimerization or hydrogen abstraction events.

Degradation Molecule 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy) benzaldehyde O2 O2 / Dark (Autoxidation) Molecule->O2 Light hv (Photolysis) Molecule->Light Radical Benzoylperoxy Radical O2->Radical ArylRadical Aryl Radical + Iodine Light->ArylRadical C-I Cleavage Acid Benzoic Acid Derivative Radical->Acid H-abstraction Deiodinated Deiodinated Product ArylRadical->Deiodinated

Thermodynamic degradation pathways of the target benzaldehyde via autoxidation and photolysis.

Quantitative Thermodynamic Parameters

To predict shelf-life, we must contextualize the bond strengths and activation energies. The table below summarizes the theoretical thermodynamic data driving the room-temperature instability of the compound.

Structural FeatureBond TypeApprox. Bond Dissociation Energy (kJ/mol)Primary Degradation TriggerDegradation Product
Aryl IodideC(sp2)-I~234UV/Visible LightDeiodinated arene
BenzaldehydeC(sp2)-CHO~368Oxygen ( O2​ ), HeatBenzoic acid derivative
Benzyl EtherC(sp3)-O~330Strong Acids, OxidantsPhenol + Benzyl alcohol
Ethoxy EtherC(sp3)-O~340Strong AcidsPhenol + Ethanol

Data synthesized from established organoiodine and benzaldehyde thermodynamic profiles[1][2].

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of this compound, we employ a self-validating system. This means combining orthogonal analytical techniques—where the physical phase transitions observed in Thermal Analysis (DSC/TGA) are chemically corroborated by chromatographic data (HPLC-MS) from Forced Degradation studies.

Workflow Start API Stability Assessment Thermal Thermal Analysis (DSC / TGA) Start->Thermal Forced Forced Degradation (ICH Q1A/Q1B) Start->Forced DSC Determine Tm, Tg, & Enthalpy of Fusion Thermal->DSC TGA Determine Mass Loss & Decomposition Temp Thermal->TGA HPLC HPLC-UV/MS Analysis Forced->HPLC Kinetics Arrhenius Kinetics & Shelf-life Prediction DSC->Kinetics TGA->Kinetics HPLC->Kinetics

Self-validating experimental workflow for thermodynamic stability and kinetic assessment.

Protocol A: Thermal Profiling via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining the baseline thermal stability and phase transitions of an API[3]. We run these before long-term stability testing to establish the compound's intrinsic thermal boundaries.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde into an aluminum crucible.

  • Crucible Sealing: Use a pin-hole pierced lid. Causality: A pin-hole allows volatile degradation products (like iodine gas) to escape, preventing dangerous pressure buildup while maintaining a controlled micro-atmosphere.

  • TGA Purge: Place the sample in the TGA furnace and purge with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes. Causality: Purging removes oxygen, ensuring that the TGA measures pure thermal decomposition rather than oxidative degradation (autoxidation), which would artificially lower the decomposition onset temperature[3].

  • Heating Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

  • Data Extraction: Record the melting point ( Tm​ ) from the DSC endotherm and the decomposition onset temperature ( Td​ ) from the TGA mass-loss curve.

Protocol B: ICH Q1A(R2) Stability Testing

To assess real-world room temperature stability, we follow the4[4].

Step-by-Step Methodology:

  • Batching: Aliquot the compound into three distinct packaging configurations:

    • Control: Clear glass vial, aerobic atmosphere.

    • Test 1: Amber glass vial, aerobic atmosphere (to isolate photolysis).

    • Test 2: Amber glass vial, Argon-purged atmosphere (to isolate autoxidation).

  • Chamber Incubation: Place the vials in a validated stability chamber set to Long-Term conditions: 25°C ± 2°C and 60% RH ± 5% RH[4].

  • Sampling Intervals: Pull samples at 0, 1, 3, 6, 9, and 12 months.

  • HPLC-UV/MS Analysis: Dissolve the pulled samples in LC-MS grade acetonitrile. Analyze via Reverse-Phase HPLC using a C18 column. Causality: UV detection at 254 nm will quantify the loss of the parent benzaldehyde, while Mass Spectrometry will definitively identify the formation of the benzoic acid derivative (+16 Da mass shift) and the deiodinated impurity (-126 Da mass shift).

Storage & Formulation Recommendations

Based on the thermodynamic vulnerabilities of the aldehyde and aryl iodide functional groups, room temperature storage of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde requires strict environmental controls:

  • Actinic Light Protection: The low dissociation energy of the C-I bond mandates storage in opaque or amber containers to prevent photolytic deiodination.

  • Inert Atmosphere: To arrest the radical chain mechanism of benzaldehyde autoxidation, the headspace of the storage container must be purged with an inert gas (Argon or Nitrogen) prior to sealing.

  • Antioxidant Excipients: If formulated into a liquid or semi-solid state, the addition of free-radical scavengers (e.g., BHT or benzyl alcohol derivatives) can intercept the benzoylperoxy radicals, drastically improving thermodynamic stability[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Methodology, and In-Process Validation Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Methodology, and In-Process Validation

Introduction & Mechanistic Rationale

The target molecule, 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (CAS: 361369-08-6), is a highly functionalized aromatic building block frequently utilized in the development of complex therapeutics, including somatostatin receptor subtype 5 (SSTR5) antagonists1[1]. The presence of the C5 iodine atom introduces a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which is a cornerstone of modern organic synthesis 2[2].

The synthesis is achieved via a highly efficient, two-step convergent sequence:

  • Regioselective Electrophilic Aromatic Substitution ( SE​Ar ): The first step installs an iodine atom at the C5 position of ethyl vanillin. The strong electron-donating effect of the C4 hydroxyl group directs the electrophile specifically to the ortho position, as the C3 position is sterically and electronically blocked by the ethoxy group 2[2].

  • Williamson Etherification: The second step alkylates the phenolic hydroxyl group. The electron-withdrawing nature of both the para-aldehyde and the newly installed ortho-iodine atom significantly increases the acidity of the phenol. Analogous compounds like 5-iodovanillin exhibit a predicted pKa​ of ~6.34 3[3]. This enhanced acidity allows for the use of a mild base ( K2​CO3​ ) to quantitatively generate the phenoxide nucleophile without promoting unwanted side reactions like aldol condensations4[4].

Retrosynthetic Analysis & Workflow

SynthesisWorkflow SM Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) CAS: 121-32-4 Step1 Step 1: Electrophilic Iodination Reagents: KI, NaOCl Solvent: MeOH / H2O Temp: 0-5 °C SM->Step1 Int Intermediate 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde CAS: 6312-82-9 Step1->Int Step2 Step 2: Williamson Etherification Reagents: 2-Methylbenzyl bromide, K2CO3 Solvent: DMF Temp: 25 °C Int->Step2 Product Target Molecule 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde CAS: 361369-08-6 Step2->Product

Two-step convergent synthesis workflow for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.

Step 1: Regioselective Electrophilic Iodination

Objective: Synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. Causality & Design: This scalable chemical approach utilizes potassium iodide (KI) and sodium hypochlorite (NaOCl). NaOCl acts as a terminal oxidant, converting the iodide ion ( I− ) into a highly reactive electrophilic iodine species ( I+ ) in situ 2[2]. Dropwise addition at low temperatures is critical to prevent over-oxidation of the sensitive aldehyde moiety and to control the exothermic nature of the halogenation.

Reagents Table (20.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl Vanillin166.171.03.32 gStarting Material
Potassium Iodide (KI)166.001.23.98 gIodine Source
Sodium Hypochlorite (10% aq)74.441.2~18.0 mLOxidant
Methanol / Water (1:1)N/AN/A80 mLSolvent System
Step-by-Step Protocol
  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl vanillin (3.32 g, 20.0 mmol) and KI (3.98 g, 24.0 mmol) in a mixture of methanol (40 mL) and deionized water (40 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Generation: Begin dropwise addition of the aqueous NaOCl solution (18.0 mL) over 30 minutes via an addition funnel. Crucial: Maintain vigorous stirring to ensure the transient I+ species reacts immediately with the electron-rich aromatic ring 2[2].

  • Propagation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validating IPC: Monitor the reaction via TLC (Petroleum ether/CH2Cl2/EtOAc 5:17.5:2.5). The product exhibits an Rf​=0.60 , confirming conversion 5[5].

  • Quench & Workup: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the residual brown iodine color completely dissipates. This prevents side reactions during isolation.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the intermediate as a pale powder (Typical yield: ~80-85%).

Step 2: Williamson Etherification

Objective: Synthesis of the final target, 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. Causality & Design: The reaction is performed in N,N-Dimethylformamide (DMF). DMF solvates the potassium cation but leaves the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the SN​2 displacement of the benzylic bromide. Standard patent protocols for SSTR5 antagonist intermediates demonstrate that stirring at room temperature for 3 hours in DMF is sufficient for complete conversion 4[4].

Reagents Table (10.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde292.071.02.92 gIntermediate
2-Methylbenzyl bromide185.061.12.04 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.02.76 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A22.0 mLPolar Aprotic Solvent
Step-by-Step Protocol
  • Deprotonation: In a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve the iodinated intermediate (2.92 g, 10.0 mmol) in anhydrous DMF (22.0 mL). Add finely powdered K2​CO3​ (2.76 g, 20.0 mmol). Stir for 15 minutes at room temperature to ensure complete phenoxide formation4[4].

  • Alkylation: Add 2-methylbenzyl bromide (2.04 g, 11.0 mmol) in one portion.

  • Propagation & IPC: Stir the heterogeneous mixture at room temperature for 3 hours4[4].

    • Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 8:2). The highly UV-active phenolic intermediate will convert to a significantly less polar product due to the masking of the free hydroxyl group.

  • Aqueous Quench: Pour the reaction mixture into 100 mL of ice-cold deionized water.

  • Extraction & Solvent Removal: Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Crucial: Wash the combined organic layers with deionized water (4 × 50 mL) and brine (1 × 50 mL). Multiple water washes are strictly required to partition the high-boiling DMF into the aqueous phase and remove it from the product.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexane to 15% EtOAc in Hexane) to yield the pure target compound.

Analytical Characterization

To verify the structural integrity of the synthesized 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, 1H NMR spectroscopy should be utilized. Expected key resonances ( CDCl3​ , 400 MHz):

  • Aldehyde Proton: ~9.80 ppm (s, 1H, CHO)

  • Aromatic Core Protons: ~7.85 ppm (d, J ≈ 1.8 Hz, 1H, C6-H) and ~7.40 ppm (d, J ≈ 1.8 Hz, 1H, C2-H) 6[6].

  • Benzylic Ether ( O−CH2​−Ar ): ~5.10 ppm (s, 2H)

  • Ethoxy Group ( O−CH2​−CH3​ ): ~4.15 ppm (q, J = 7.0 Hz, 2H) and ~1.45 ppm (t, J = 7.0 Hz, 3H)

  • Aryl Methyl ( Ar−CH3​ ): ~2.40 ppm (s, 3H)

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Executive Summary & Chemical Rationale The synthesis of highly functionalized biaryl compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Executive Summary & Chemical Rationale

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. The substrate 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde presents a unique multifactorial challenge for cross-coupling methodologies. It contains a highly reactive aryl iodide, a base-sensitive aldehyde moiety, and significant steric bulk adjacent to the reactive site due to the 4-((2-methylbenzyl)oxy) group.

As an Application Scientist, designing a robust protocol for this substrate requires balancing reactivity with chemoselectivity.

  • The Leaving Group: Aryl iodides undergo rapid oxidative addition with Pd(0) species. This allows for lower reaction temperatures compared to aryl bromides or chlorides, which is advantageous for preserving the integrity of the aldehyde.

  • Steric Considerations: The bulky ether at the C4 position creates localized steric hindrance during the transmetalation step. A catalyst with an appropriate bite angle, such as Pd(dppf)Cl₂, is required to force the intermediate complexes into geometries that favor reductive elimination without succumbing to steric stalling [1].

  • Chemoselectivity: The aldehyde group at C1 is susceptible to Cannizzaro-type disproportionation or aldol condensations if harsh, nucleophilic bases (e.g., NaOH, KOtBu) are used. Therefore, a mild, non-nucleophilic base like K₂CO₃ is mandatory [2].

Mechanistic Pathway & Catalytic Cycle

The Suzuki-Miyaura coupling of this substrate follows a highly ordered catalytic cycle. The electron-withdrawing nature of the para-aldehyde accelerates the initial oxidative addition of the C-I bond to the Pd(0) center. Subsequently, the aqueous biphasic solvent system (Dioxane/H₂O) facilitates the activation of the arylboronic acid into a reactive boronate complex, which is essential for the rate-limiting transmetalation step [3].

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition [Pd(II)(Ar)(I)(dppf)] (Fast due to C-I bond) Pd0->OxAdd + 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde TransMet Transmetalation [Pd(II)(Ar)(Ar')(dppf)] (Sterically Hindered) OxAdd->TransMet + [Ar'-B(OH)3]- K+ (Base Activated) RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim Isomerization (cis-geometry) RedElim->Pd0 - Biaryl Product - dppf ligand retention

Fig 1: Suzuki-Miyaura catalytic cycle tailored for the hindered aryl iodide substrate.

Optimization of Reaction Conditions

To establish a self-validating and scalable protocol, various catalytic systems were evaluated. The primary metrics for success were conversion efficiency, absence of aldehyde degradation byproducts, and minimization of protodeboronation of the boronic acid partner.

Table 1: Optimization of Suzuki-Miyaura Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801268%Sluggish transmetalation; steric bulk limits PPh₃ efficiency.
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 8 94% Optimal; dppf bite angle handles sterics; Dioxane ensures solubility.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)90689%High yield, but Buchwald ligands are unnecessarily costly for iodides.
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF/H₂O (5:1)80872%Trace aldehyde degradation observed due to higher base solubility/strength.

*Isolated yields based on a standard coupling with phenylboronic acid (1.2 equiv).

Experimental Workflow & Standard Operating Procedure (SOP)

The following protocol is designed for a 1.0 mmol scale reaction, serving as a reliable template for library synthesis or early-stage scale-up.

Workflow Prep 1. Reagent Loading (Substrate, Boronic Acid, Catalyst, Base) Degas 2. Solvent Addition & Strict Degassing (N2 Sparging) Prep->Degas React 3. Thermal Heating (80 °C, 8 hours, Vigorous Stirring) Degas->React Workup 4. Biphasic Workup (EtOAc / H2O, Brine Wash) React->Workup Purify 5. Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purify

Fig 2: Step-by-step experimental workflow for the biphasic cross-coupling protocol.

Materials Required
  • Aryl Halide: 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (396.2 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (36.6 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol)

  • Solvents: 1,4-Dioxane (4.0 mL, anhydrous), Deionized Water (1.0 mL)

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl iodide (396.2 mg), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (36.6 mg), and K₂CO₃ (276.4 mg).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times. Expert Insight: Pd(0) intermediates are highly sensitive to oxidation. Oxygen in the system will lead to homocoupling of the boronic acid (producing biaryl impurities) and catalyst deactivation [4].

  • Solvent Addition & Degassing: Syringe in 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) that have been previously sparged with Nitrogen for 15 minutes.

  • Heating & Agitation: Place the vial in a pre-heated reaction block at 80 °C. Stir vigorously (800-1000 rpm) for 8 hours. Expert Insight: Vigorous stirring is critical in biphasic mixtures to maximize the interfacial surface area between the organic substrate and the aqueous boronate complex.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting aryl iodide has a distinct UV absorption profile; ensure complete consumption to avoid difficult purification, as the starting material and product often have similar retention factors (Rf).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel, extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 5% to 20% EtOAc) to afford the pure biaryl aldehyde.

Analytical Validation & Troubleshooting

  • Dehalogenation (Protodeiodination): If the mass of the reduced substrate (M-I + H) is observed via LC-MS, it indicates that oxidative addition is occurring, but transmetalation is failing. This is usually due to degraded boronic acid or insufficient base. Ensure the water ratio is strictly maintained at 4:1 (Dioxane:Water) to facilitate boronate formation.

  • Aldehyde Oxidation: If carboxylic acid byproducts are detected, verify that the degassing procedure is absolute. Ambient oxygen in the presence of palladium can catalyze the oxidation of the aldehyde.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Method

regioselective iodination methods to yield 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

An Application Guide to the Regioselective Synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, a key intermediate in pharmaceutical and fine chemical development. We present a robust, two-step synthetic pathway commencing with the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The guide offers a detailed explanation of the underlying principles of regioselectivity in electrophilic aromatic substitution, ensuring precise installation of the iodo-substituent. Two distinct, field-proven protocols for the critical iodination step are provided, utilizing N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl), respectively. This application note is designed for researchers, chemists, and drug development professionals, providing the in-depth technical detail necessary for successful and reproducible synthesis.

Strategic Overview: A Two-Step Pathway

The synthesis of the target molecule is achieved through a logical and efficient two-step process. This strategy is designed to first protect the reactive phenolic hydroxyl group, thereby preventing unwanted side reactions, and then to direct the subsequent iodination to the desired C-5 position on the aromatic ring.

  • Protection via O-Benzylation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is protected using 2-methylbenzyl chloride. This Williamson ether synthesis yields the intermediate, 3-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde.

  • Regioselective Iodination: The protected intermediate undergoes electrophilic aromatic substitution to introduce an iodine atom at the C-5 position, yielding the final product.

Synthetic_Workflow Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Intermediate 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde Start->Intermediate Step 1: O-Benzylation Product 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Intermediate->Product Step 2: Regioselective Iodination

Figure 1: Overall two-step synthetic workflow.

The Key to Success: Understanding Regioselectivity

The success of this synthesis hinges on controlling the position of the incoming electrophile (I⁺) on the benzaldehyde ring. The regiochemical outcome is governed by the electronic directing effects of the three substituents already present.[1][2]

  • Activating, Ortho, Para-Directing Groups: The ethoxy group (-OEt) at C-3 and the benzyloxy group (-OCH₂Ar) at C-4 are powerful electron-donating groups (EDGs).[3] They activate the ring towards electrophilic attack by donating electron density through resonance, and they direct incoming electrophiles to the positions ortho and para to themselves.[4]

  • Deactivating, Meta-Directing Group: The aldehyde group (-CHO) at C-1 is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.[5]

Analysis of the Ring Positions:

  • Position C-2: Ortho to the aldehyde (unfavored) and ortho to the ethoxy group (favored). Steric hindrance from two adjacent groups is significant.

  • Position C-5: Ortho to the powerful benzyloxy activating group (highly favored), para to the ethoxy activating group (highly favored), and meta to the aldehyde deactivating group (favored). This position is electronically the most nucleophilic.

  • Position C-6: Ortho to the aldehyde (unfavored) and meta to both activating groups (unfavored).

Therefore, the cumulative electronic effects make the C-5 position the overwhelmingly favored site for electrophilic iodination.

Regioselectivity_Mechanism cluster_0 Electrophilic Attack at C-5 cluster_1 Directing Effects A Substrate B Sigma Complex (Resonance Stabilized) A->B + I⁺ C Product B->C - H⁺ C1 C1 -CHO (meta-director) C5 C5 (Target Site) C1->C5 meta C3 C3 -OEt (o,p-director) C3->C5 para C4 C4 -OBn (o,p-director) C4->C5 ortho

Figure 2: Mechanism of electrophilic iodination and directing effects.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde

This protocol details the O-alkylation of ethyl vanillin to protect the phenolic hydroxyl group.

Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Amount
3-Ethoxy-4-hydroxybenzaldehyde166.171.010.0 g
2-Methylbenzyl chloride140.611.19.2 mL
Potassium carbonate (K₂CO₃), anhydrous138.211.512.5 g
Potassium iodide (KI)166.000.11.0 g
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g), potassium carbonate (12.5 g), and potassium iodide (1.0 g).

  • Add 100 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 2-methylbenzyl chloride (9.2 mL) to the reaction mixture using a syringe.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).

  • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol/water to yield a white to off-white solid.

Step 2: Regioselective Iodination to Yield the Final Product

Two effective methods are presented for this crucial transformation. Method A, using N-Iodosuccinimide, is generally milder, while Method B, using Iodine Monochloride, is faster and more potent.

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent for activated aromatic rings.[6]

Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Amount
3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde270.321.05.0 g
N-Iodosuccinimide (NIS)224.981.14.6 g
Acetonitrile (CH₃CN)--75 mL

Procedure:

  • Dissolve 3-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde (5.0 g) in 75 mL of acetonitrile in a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil).

  • Stir the solution at room temperature.

  • Add N-Iodosuccinimide (4.6 g) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, a new, less polar spot corresponding to the product should be visible.

  • Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes until the color dissipates.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from isopropanol to afford 3-ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde as a solid.[7]

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a powerful and fast-acting iodinating reagent.[8] Due to its reactivity, the reaction should be performed at a reduced temperature.

Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Amount
3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde270.321.05.0 g
Iodine Monochloride (1.0 M solution in CH₂Cl₂)162.361.0519.4 mL
Dichloromethane (CH₂Cl₂), anhydrous--100 mL

Procedure:

  • Dissolve 3-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde (5.0 g) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add the 1.0 M solution of iodine monochloride in dichloromethane (19.4 mL) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by carefully adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product as described in Method A (column chromatography or recrystallization) to obtain the desired 3-ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.

References

  • Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 19A(6), 550-552.
  • Chaikovskii, V. K., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform, 31(18).
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • ChemTalk. Directing Effects. Available from: [Link]

  • Lumen Learning. Substituent Effects in Organic Chemistry II. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • LibreTexts Chemistry. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Bovonsombat, P., et al. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Tetrahedron Letters, 50(12), 1354-1357.
  • PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Ali, M. A., & Zafary, Z. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 696-701.
  • Zanger, M., et al. (1980). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of Organic Chemistry, 45(25), 5099-5103.

Sources

Application

deprotection strategies for the 2-methylbenzyl ether group in 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Application Note: Chemoselective Deprotection of the 2-Methylbenzyl Ether Group in Highly Functionalized Aryl Iodides As a Senior Application Scientist, I frequently encounter multi-functionalized aromatic systems where...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Deprotection of the 2-Methylbenzyl Ether Group in Highly Functionalized Aryl Iodides

As a Senior Application Scientist, I frequently encounter multi-functionalized aromatic systems where orthogonal deprotection is the primary bottleneck in a synthetic route. The molecule 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde presents a classic chemoselectivity puzzle. The objective is to unmask the C4-phenol to yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde without compromising the surrounding functional groups.

This guide details the mechanistic rationale, comparative data, and self-validating protocols required to execute this transformation successfully.

Structural Analysis & Chemoselectivity Challenges

To design a successful deprotection strategy, we must first analyze the causality behind why standard deprotection methods fail for this specific substrate.

  • C5 Aryl Iodide: The carbon-iodine bond is highly susceptible to hydrodehalogenation. Traditional catalytic transfer hydrogenation using Pd/C and triethylsilane 1 will rapidly and irreversibly cleave the C-I bond, destroying the molecule's utility for downstream cross-coupling.

  • C1 Aldehyde: The formyl group is sensitive to both oxidation and reduction. For instance, ozone-mediated debenzylation 1 will irreversibly oxidize the aldehyde to a carboxylic acid. Furthermore, strongly acidic conditions in alcoholic solvents will lead to acetal formation.

  • C3 Ethoxy Group: Standard harsh Lewis acids (like BBr3 or TMSI) cannot differentiate well between benzyl and alkyl ethers at elevated temperatures, risking the indiscriminate cleavage of the ethoxy group to form an undesired catechol.

  • C4 2-Methylbenzyl Ether: The ortho-methyl group introduces steric hindrance, making this ether slightly more resistant to nucleophilic attack or mild oxidative cleavage (e.g., DDQ) compared to a standard p-methoxybenzyl (PMB) group.

SensitivityMap Target 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Aldehyde C1: Aldehyde Preserve: Avoid O3 / Reductants Target->Aldehyde Ethoxy C3: Ethoxy Preserve: Avoid BBr3 / TMSI Target->Ethoxy Ether C4: 2-Methylbenzyl Ether TARGET: Cleave via BCl3 Target->Ether Iodide C5: Aryl Iodide Preserve: Avoid Pd/C & H2 Target->Iodide

Functional group sensitivity map for the target benzaldehyde derivative.

Strategic Rationale: The BCl3 / Pentamethylbenzene System

To navigate these constraints, the optimal strategy utilizes Boron trichloride (BCl3) in the presence of pentamethylbenzene 2.

Why BCl3 over BBr3? BCl3 is a slightly softer Lewis acid than BBr3. At -78°C, BCl3 selectively coordinates to the more sterically accessible and electronically distinct benzyl ether, leaving the C3-ethoxy group intact. The aldehyde will temporarily complex with BCl3, protecting it from side reactions, and will cleanly hydrolyze back to the free formyl group during aqueous workup.

Why Pentamethylbenzene? The cleavage of a benzyl ether generates a highly reactive benzylic carbocation (the 2-methylbenzyl cation). If left unchecked, this electrophile will undergo Friedel-Crafts alkylation with the newly formed electron-rich phenol, leading to inseparable polymeric byproducts. Pentamethylbenzene acts as a highly nucleophilic, non-Lewis-basic cation scavenger. It will not coordinate with and deactivate the BCl3 catalyst, but it will rapidly trap the 2-methylbenzyl cation to form an inert, easily separable byproduct.

Comparative Methodology Analysis

The table below summarizes the quantitative and qualitative data driving the selection of the BCl3 methodology over alternative approaches.

Deprotection StrategyReagentsExpected YieldChemoselectivity ProfilePrimary Drawback / Limitation
Lewis Acid + Scavenger BCl3, Pentamethylbenzene>85%Preserves -I, -CHO, -OEtRequires strictly anhydrous conditions and -78°C.
Acidolytic Cleavage TFA, Thioanisole60-70%Preserves -I, -CHO, -OEtSlower kinetics due to steric hindrance of the 2-methyl group.
Catalytic Hydrogenolysis H2, Pd/C0% (Target)Cleaves -I (Dehalogenation)Complete loss of the aryl iodide functional group.
Oxidative Cleavage O3 or DDQ<20%Oxidizes -CHO, sluggish on etherAldehyde oxidation; 2-methylbenzyl is electron-poor vs PMB.
Harsh Lewis Acid BBr3 or TMSI<30%Cleaves -OEtIndiscriminate ether cleavage leading to a catechol derivative.

Validated Experimental Protocol: BCl3-Mediated Cleavage

This protocol is designed as a self-validating system . Every critical step includes an observable metric to ensure the chemistry is proceeding exactly as mechanistically intended.

Reagents & Equipment
  • 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (1.0 eq, 1.0 mmol)

  • Pentamethylbenzene (3.0 eq, 3.0 mmol)

  • Boron trichloride (BCl3, 1.0 M in hexanes) (2.0 eq, 2.0 mmol)

  • Anhydrous Dichloromethane (CH2Cl2) (10 mL)

  • Dry ice/acetone bath (-78°C)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask under a continuous stream of argon. Add the substrate (1.0 mmol) and pentamethylbenzene (3.0 mmol).

  • Solvation & Cooling: Dissolve the solids in 10 mL of anhydrous CH2Cl2. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Lewis Acid Addition: Using a gas-tight syringe, add the 1.0 M BCl3 solution (2.0 mL) dropwise over 5 minutes. Causality Note: Slow addition prevents localized exothermic spikes that could provide enough activation energy to cleave the ethoxy group.

  • Reaction Propagation: Stir the reaction at -78°C for 1.5 hours.

Validation & In-Process Control (IPC)

To ensure the protocol is self-validating, an IPC step is mandatory at t = 60 minutes:

  • Withdraw a 10 µL aliquot and quench it in 100 µL of cold methanol.

  • TLC Analysis (Hexanes:EtOAc 3:1): Must confirm the disappearance of the starting material (Rf ~0.65) and the emergence of a highly polar, UV-active phenolic product (Rf ~0.25).

  • Chemical Staining (Causality Check): The product spot must stain deep purple/blue when treated with an aqueous FeCl3 stain. This confirms the unmasking of the free phenol. If the spot is UV-active but does not stain with FeCl3, an undesired side reaction has occurred.

  • Intervention: If the FeCl3 stain is negative or starting material persists, the cleavage is incomplete. Add 0.5 further equivalents of BCl3 and stir for an additional 30 minutes.

Quench & Isolation
  • Quenching: Once validated by TLC, quench the reaction at -78°C by the slow addition of a CHCl3/MeOH (1:1) mixture (5 mL). This safely hydrolyzes the BCl3-aldehyde complex.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with CH2Cl2 (20 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) to neutralize residual acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

Workflow Step1 Dissolve Substrate + Pentamethylbenzene in dry CH2Cl2 Step2 Cool to -78°C (Dry Ice/Acetone) Step1->Step2 Step3 Dropwise BCl3 (1.0 M in Hexanes) Step2->Step3 Step4 Stir 1-2h at -78°C (TLC Validation) Step3->Step4 Step5 Quench with CHCl3/MeOH (1:1) Step4->Step5 Step6 Aqueous Workup & Purification Step5->Step6

Step-by-step workflow for the BCl3-mediated deprotection protocol.

Alternative Protocol: Acidolytic Cleavage (TFA/Thioanisole)

If strictly anhydrous conditions or -78°C cooling cannot be maintained, an acidolytic approach using Trifluoroacetic acid (TFA) provides a viable, albeit slower, alternative.

  • Dissolve the substrate (1.0 mmol) in a mixture of TFA (5.0 mL) and CH2Cl2 (5.0 mL).

  • Add thioanisole (5.0 eq) as a soft nucleophilic scavenger to trap the 2-methylbenzyl cation.

  • Stir at room temperature for 4-12 hours. The steric bulk of the 2-methyl group slows down the acidolytic cleavage compared to standard benzyl ethers, requiring careful LCMS monitoring.

  • Concentrate the mixture under a stream of nitrogen to remove TFA, neutralize with NaHCO3, and purify via chromatography.

References

  • Mandal, P. K.; McMurray, J. S. "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." Journal of Organic Chemistry, 2007, 72, 6559-6601. 1

  • Angibeaud, P.; Defaye, J.; Gadelle, A.; Utille, J. "Mild deprotection of benzyl ether protective groups with ozone." Synthesis, 1985, 12, 1123-1125. 1

  • Okano, K. et al. "Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-Lewis-basic cation scavenger." Synlett, 2008, 13, 1977-1980. 2

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in the synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Welcome to the technical support guide for the synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the overall yield and purity of this valuable synthetic intermediate. We will deconstruct the synthesis into its core stages, addressing common challenges with practical, evidence-based solutions.

The synthesis is typically approached as a two-step process starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin):

  • Electrophilic Aromatic Substitution: Regioselective iodination of the ethyl vanillin ring to produce 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

  • Williamson Ether Synthesis: O-alkylation of the resulting iodinated phenol with 2-methylbenzyl halide to yield the final product.

This guide will provide detailed troubleshooting for each stage, followed by purification protocols for the final compound.

Part 1: Regioselective Iodination of 3-Ethoxy-4-hydroxybenzaldehyde

The introduction of iodine to the aromatic ring is a critical first step. The powerful activating effects of the hydroxyl and ethoxy groups direct the substitution almost exclusively to the C-5 position, ortho to the hydroxyl group and para to the ethoxy group.[1][2] The choice of iodinating agent and reaction conditions is paramount for achieving high yield and minimizing side reactions.

Iodination: Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best: N-Iodosuccinimide (NIS) or Iodine (I₂)? A1: Both agents are effective. N-Iodosuccinimide (NIS) is often preferred for its milder reaction conditions, cleaner reaction profiles, and simpler work-up.[3] It typically provides high yields and excellent regioselectivity without the need for a strong base.[4] Iodination with molecular iodine (I₂) is also effective but usually requires a base (like sodium bicarbonate) to generate the more reactive phenoxide ion and neutralize the HI byproduct.[2] For sensitive substrates, NIS in a solvent like acetonitrile or dichloromethane is an excellent choice.[5]

Q2: My iodination reaction is sluggish or incomplete. What could be the cause? A2: For NIS iodination, incomplete reactions can occur if the starting phenol is not sufficiently activated or if the NIS has degraded. Ensure your NIS is pure; it should be a white to off-white solid. If it is brown or orange, it may contain liberated iodine and should be purified.[6] For I₂-based methods, ensure your base is sufficient to deprotonate the phenol and drive the reaction forward.

Q3: How can I purify the intermediate, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde? A3: The crude product after work-up can often be purified effectively by recrystallization.[7] A common solvent system is an ethanol/water mixture.[7] If significant impurities are present, column chromatography using a silica gel stationary phase with a petroleum ether/ethyl acetate eluent system is a reliable alternative.[8]

Workflow for Electrophilic Iodination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Prep Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in appropriate solvent (e.g., CH3CN) AddNIS Add N-Iodosuccinimide (NIS) in portions at 0°C to RT Prep->AddNIS Stir Stir at Room Temperature (Monitor by TLC) AddNIS->Stir Quench Quench with aq. Na2S2O3 to remove excess iodine Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with brine, dry over Na2SO4 Extract->Wash Evaporate Concentrate under reduced pressure Wash->Evaporate Purify Purify crude solid by Recrystallization or Chromatography Evaporate->Purify Product1 Obtain Pure 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Purify->Product1

Caption: General workflow for the iodination of ethyl vanillin using NIS.

Troubleshooting Guide: Iodination Step
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded NIS: NIS can decompose over time, especially if exposed to light or moisture.[6]Use a fresh bottle of NIS or recrystallize the existing stock from a dioxane/CCl₄ mixture (or a safer alternative).[6][9]
Insufficient Activation: While unlikely for this substrate, ensure no strongly deactivating impurities are present in the starting material.Purify the starting ethyl vanillin by recrystallization if its purity is questionable.
Formation of a Dark Purple/Brown Mixture Excess Iodine: This indicates the presence of I₂. It can result from NIS decomposition or using an excess of I₂ in other methods.During work-up, wash thoroughly with a solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[6]
Multiple Spots on TLC (Low Selectivity) Di-iodination: Using a significant excess of the iodinating agent (>1.2 equivalents) can lead to the formation of di-iodo species.Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent and add it portion-wise to the reaction mixture.
Oxidation of Aldehyde: Harsh conditions or certain oxidants can oxidize the aldehyde to a carboxylic acid.Maintain mild conditions (room temperature or below). NIS is generally not a strong enough oxidant for this to be a major concern.
Part 2: O-Benzylation via Williamson Ether Synthesis

This step involves the reaction of the phenoxide ion of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-methylbenzyl chloride (or bromide). This is a classic S(N)2 reaction, and its success is highly dependent on the choice of base, solvent, and temperature to maximize the desired O-alkylation and suppress competing side reactions.[10][11]

O-Benzylation: Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis yield is low. What are the most common causes? A1: Low yields are typically due to one of four factors:

  • Incomplete Reaction: Insufficient reaction time or temperature. These reactions are often run at elevated temperatures (50-100 °C) for several hours.[10]

  • Side Reactions: The most common side reaction is E2 elimination of the alkylating agent, though this is less likely with a primary halide like 2-methylbenzyl chloride.[10][12] C-alkylation at the aromatic ring is also a possibility.[13]

  • Moisture: Water in the reaction can quench the phenoxide nucleophile and hydrolyze the alkylating agent.[14] It is critical to use anhydrous solvents and dry glassware.

  • Poor Base/Solvent Choice: The base must be strong enough to completely deprotonate the phenol. A polar aprotic solvent like DMF or acetonitrile is crucial for promoting the S(N)2 pathway.[10][14]

Q2: I see a byproduct with a similar polarity to my product. Could this be from C-alkylation? A2: Yes, it's possible. Phenoxides are ambident nucleophiles, and while O-alkylation is generally favored in polar aprotic solvents, some C-alkylation can occur, especially with highly activated rings.[10][13] To minimize this, avoid excessively high temperatures and ensure a good polar aprotic solvent (like DMF) is used. Phase-transfer catalysis can sometimes improve selectivity for O-alkylation.[14]

Q3: Which is a better alkylating agent: 2-methylbenzyl chloride or 2-methylbenzyl bromide? A3: Reactivity for S(N)2 reactions follows the order R-I > R-Br > R-Cl.[14] Therefore, 2-methylbenzyl bromide will be more reactive than the chloride. If the reaction with the chloride is sluggish, switching to the bromide is a logical step. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with 2-methylbenzyl chloride to generate the more reactive iodide in situ via the Finkelstein reaction.[14]

Workflow for Williamson Ether Synthesis

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Prep Combine 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, base (e.g., K2CO3), and anhydrous polar aprotic solvent (e.g., DMF) AddHalide Add 2-methylbenzyl halide dropwise Prep->AddHalide Heat Heat reaction mixture (e.g., 80°C) for several hours (Monitor by TLC) AddHalide->Heat Cool Cool to RT and pour into ice-water Heat->Cool Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Cool->Extract Wash Wash with water and brine, dry over Na2SO4 Extract->Wash Evaporate Concentrate under reduced pressure Wash->Evaporate Purify Purify crude product by Column Chromatography Evaporate->Purify Product2 Obtain Pure 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Purify->Product2

Caption: General workflow for the O-benzylation step.

Troubleshooting Guide: Williamson Ether Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Reaction Stalled (Starting Material Remains) Insufficient Base/Incomplete Deprotonation: Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times.Use a stronger base like sodium hydride (NaH) in a solvent like THF or DMF. Ensure the base is fresh and active.[14]
Low Reaction Temperature: The activation energy for the S(N)2 reaction is not being overcome.Increase the reaction temperature, typically to between 50-100 °C.[10] Monitor for potential side product formation at higher temperatures.
Presence of Moisture: Water consumes the phenoxide and hydrolyzes the halide.Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Dry all glassware thoroughly in an oven before use.[14]
Low Yield with Byproduct Formation C-Alkylation: Competing reaction pathway due to the ambident nature of the phenoxide nucleophile.[10]Ensure a polar aprotic solvent (DMF, DMSO) is used.[14] Avoid excessively high temperatures. Consider using a phase-transfer catalyst.
Elimination (E2) of Halide: The phenoxide acts as a base rather than a nucleophile.This is less common for primary halides but can be favored by high temperatures.[12] Lower the reaction temperature and extend the reaction time if necessary.
Hydrolysis of 2-methylbenzyl halide: Caused by residual water.Follow strict anhydrous protocols as mentioned above.
Difficulty in Product Isolation Emulsion during Work-up: Common when using DMF as a solvent.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Dilute the mixture with more water and organic solvent.
Product is an Oil: The product may be an oil at room temperature or may be impure, preventing crystallization.Proceed directly to purification by column chromatography.[7]
Part 3: Final Product Purification

Purification is essential to achieve the desired analytical standard for the final compound. The choice between recrystallization and column chromatography depends on the impurity profile and the physical properties of the product.

Protocol 1: Purification by Column Chromatography

Column chromatography is highly effective for separating the desired product from unreacted starting materials and side products like the C-alkylated isomer.[7]

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. A 10:1 to 5:1 ratio is often effective for this class of compounds.[7]

  • Column Packing: Prepare a silica gel slurry in the least polar solvent mixture (e.g., 100% petroleum ether) and pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity by adding more ethyl acetate as needed to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and relatively pure, recrystallization can be an efficient and scalable purification method.[7]

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small batches with solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize recovery.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Purification
ProblemPossible Cause(s)Recommended Solution(s)
Product "Oils Out" During Recrystallization Impurity Level is Too High: High levels of impurities can depress the melting point and inhibit crystallization.Purify the material first by column chromatography to remove the bulk of the impurities, then attempt recrystallization.[7]
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.Choose a lower-boiling point solvent or a different solvent mixture.
Low Recovery from Recrystallization Too Much Solvent Used: The product remains soluble even at low temperatures.Use the absolute minimum amount of hot solvent for dissolution. If too much was added, carefully evaporate some solvent and re-cool.[7]
Product is Too Soluble in the Chosen Solvent: Select a solvent system where the product has lower solubility at cold temperatures.
Poor Separation in Column Chromatography Inappropriate Eluent System: The polarity of the mobile phase is too high or too low.Optimize the eluent system carefully using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired product.
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel for the quantity of material being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
References
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • ResearchGate.
  • Royal Society of Chemistry. (2012). Halogenation Reactions of Vanillin.
  • Haight, A. et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online.
  • Prakash, O. et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Sharma, V. et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Haight, A. et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • Rhodium.ws. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
  • News Zone. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Organic Syntheses. n-iodosuccinimide.
  • Chemistry Stack Exchange. (2017). Purifying/Recrystallising N-Iodosuccinimide.
  • Arkivoc. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols.
  • Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Aldehyde Auto-Oxidation in 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, specifically focusing...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, specifically focusing on its auto-oxidation during storage. The question-and-answer format is designed to directly address common problems and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowing of my 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde solid and the appearance of fine white crystals after several weeks of storage. What is happening?

A: This is a classic sign of aldehyde auto-oxidation. Benzaldehyde and its derivatives are known to react with atmospheric oxygen to form the corresponding carboxylic acid, in this case, 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzoic acid.[1] The yellow discoloration is an early indicator of degradation, while the white crystalline solid is the newly formed benzoic acid, which is often less soluble and precipitates out.[1] This process is a free-radical chain reaction that can be initiated by light.[1]

Q2: My reaction yields are inconsistent when using older batches of this aldehyde. Could auto-oxidation be the cause?

A: Absolutely. The presence of the benzoic acid impurity can interfere with subsequent reactions. For instance, in base-catalyzed reactions, the acidic impurity can neutralize the catalyst, leading to lower conversion rates. Furthermore, the actual concentration of the aldehyde in your stock is reduced, leading to inaccurate stoichiometry in your experiments.[2]

Q3: What are the ideal short-term and long-term storage conditions for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde?

A: Proper storage is paramount to prevent degradation. Here's a summary of recommended conditions:

Storage ParameterShort-Term (Weeks)Long-Term (Months/Years)Rationale
Atmosphere Tightly sealed container with minimal headspace.[1]Under an inert atmosphere (Argon or Nitrogen).[1][3][4]Excludes oxygen, a key reactant in auto-oxidation.[1][3]
Temperature Cool, dry place (15-25°C).[1][5]Refrigerate (2-8°C).[6]Reduces the rate of chemical reactions, including oxidation.
Light Amber or opaque vial.[1][7]Amber or opaque vial, stored in the dark.[1][7]Prevents photo-initiation of the radical oxidation process.[1]
Container Glass vial with a well-fitting cap.Sure/Seal™ bottles or flame-sealed ampoules for highly sensitive applications.[8]Provides a superior barrier against air and moisture ingress.
Q4: Can I add a stabilizer to my aldehyde to prevent oxidation?

A: Yes, the addition of a radical inhibitor can effectively suppress auto-oxidation.[1][9] Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or hydroquinone can be added.[9][10][11] A typical concentration is around 0.1%.[11] However, be aware that these inhibitors may need to be removed before subsequent reactions.

In-Depth Troubleshooting Guides

Issue 1: Visual Confirmation of Degradation

Question: How can I be certain that the observed changes in my aldehyde are due to oxidation?

Answer: Beyond the visual cues of yellowing and crystal formation, you can perform simple qualitative tests or more definitive analytical techniques.

  • Simple pH Test: Dissolve a small sample in a neutral solvent like ethanol/water and check the pH. The formation of benzoic acid will result in a slightly acidic solution.

  • Analytical Confirmation: For unambiguous identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can show characteristic peaks for the carboxylic acid proton. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify the aldehyde and its oxidized impurity.[12][13]

Issue 2: My aldehyde is already partially oxidized. Can I purify it?

Question: I have a significant amount of the oxidized product in my aldehyde. Is there a way to salvage the material?

Answer: Yes, it is often possible to purify the aldehyde and remove the carboxylic acid impurity. A common and effective method is an acid-base extraction.

Protocol: Purification of Oxidized 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
  • Dissolution: Dissolve the aldehyde mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium carbonate or sodium bicarbonate.[1][9] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

  • Separation: Carefully separate the organic layer from the aqueous layer. It's good practice to perform the aqueous wash two to three times to ensure complete removal of the acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Check: Analyze the purified product by a suitable method (e.g., NMR, LC-MS) to confirm the absence of the carboxylic acid impurity.

An alternative method involves the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated from non-aldehyde impurities. The aldehyde can be regenerated by basification.[14][15][16][17]

Issue 3: Implementing an Inert Atmosphere for Storage

Question: What is the most practical way to store my aldehyde under an inert atmosphere in a standard laboratory setting?

Answer: Creating an inert atmosphere is crucial for long-term stability.[3][4][18] Here are two common techniques:

Method 1: The Balloon Technique (for frequent access)

This method is suitable for reagents that are used periodically.

  • Preparation: Place your aldehyde in a flask with a rubber septum.

  • Inert Gas Source: Use a cylinder of dry nitrogen or argon connected via tubing to a needle.

  • Purging: Insert the gas inlet needle through the septum. Insert a second "outlet" needle to allow the air inside to be displaced.

  • Flushing: Gently flush the flask with the inert gas for several minutes.

  • Pressurization: Remove the outlet needle first, then the inlet needle, leaving a slight positive pressure of the inert gas inside. A balloon filled with the inert gas can be attached to the inlet needle to maintain this positive pressure.

Method 2: Glovebox Storage (for highest protection)

For maximum protection, especially for highly sensitive or valuable samples, a glovebox is the ideal solution.[7][18]

  • Environment: A glovebox provides a sealed environment with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture.[18]

  • Procedure: Simply bring the container of your aldehyde into the glovebox antechamber, cycle the atmosphere, and then open and handle the material inside the main chamber. The container should then be sealed within the glovebox before removal.

Diagrams and Workflows
Auto-Oxidation Mechanism

The auto-oxidation of aldehydes proceeds via a free-radical chain reaction. Understanding this mechanism highlights the importance of excluding oxygen and light.

Auto_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_final_reaction Final Reaction Initiator Light, Heat, or Metal Impurity Aldehyde R-CHO Initiator->Aldehyde H• abstraction Acyl_Radical R-C•=O Aldehyde->Acyl_Radical Oxygen O₂ Acyl_Radical->Oxygen Reaction Peroxy_Radical R-C(=O)OO• Oxygen->Peroxy_Radical Another_Aldehyde R-CHO Peroxy_Radical->Another_Aldehyde H• abstraction New_Acyl_Radical R-C•=O Peroxy_Radical->New_Acyl_Radical Peroxy_Acid R-C(=O)OOH Another_Aldehyde->Peroxy_Acid Final_Aldehyde R-CHO Peroxy_Acid->Final_Aldehyde Oxidation Carboxylic_Acid R-COOH Final_Aldehyde->Carboxylic_Acid Troubleshooting_Workflow Start Observe Product Degradation (Color change, precipitate) Confirm_Oxidation Confirm Oxidation? (e.g., NMR, HPLC, pH test) Start->Confirm_Oxidation Assess_Severity Assess Severity Confirm_Oxidation->Assess_Severity Minor_Oxidation Minor Oxidation Assess_Severity->Minor_Oxidation Low Significant_Oxidation Significant Oxidation Assess_Severity->Significant_Oxidation High Review_Storage Review Storage Protocol Minor_Oxidation->Review_Storage Purify Purify Aldehyde (e.g., Acid-Base Extraction) Significant_Oxidation->Purify Purify->Review_Storage Implement_Changes Implement Improved Storage: - Inert Atmosphere - Refrigeration - Light Protection - Add Inhibitor Review_Storage->Implement_Changes End Use Purified Aldehyde & Monitor Stability Implement_Changes->End

Sources

Troubleshooting

optimizing column chromatography purification for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Title: Technical Support Center: Chromatography Optimization for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Overview Purifying highly substituted, multi-functional aromatic compounds presents unique chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Chromatography Optimization for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Overview

Purifying highly substituted, multi-functional aromatic compounds presents unique chromatographic challenges. 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde contains three distinct functional moieties that dictate its behavior on a silica gel stationary phase:

  • Aldehyde Group : Imparts moderate polarity to the molecule but is prone to strong hydrogen-bonding with acidic silanol groups, which frequently causes severe streaking[1].

  • Aryl Iodide : This heavy, lipophilic group is notoriously sensitive to light and active silica, making it highly susceptible to deiodination or oxidation during purification[2].

  • Bulky Ethers (Ethoxy & 2-Methylbenzyl) : These substituents dramatically increase the molecule's overall lipophilicity, making it highly soluble in non-polar solvents but prone to co-elution with unreacted starting materials like benzyl halides.

This guide provides a causality-driven, self-validating methodology to isolate this specific compound with high purity, addressing the exact mechanisms behind common purification failures.

Purification Workflow & Decision Tree

G Crude Crude Mixture (Light Protected) TLC TLC Solvent Screening (Hexanes/EtOAc) Crude->TLC CheckRf Is Target Rf 0.25? & ΔRf > 0.1? TLC->CheckRf Adjust Adjust Polarity (Modify % EtOAc) CheckRf->Adjust No Pack Pack Column (TEA Deactivated Silica) CheckRf->Pack Yes Adjust->TLC Elute Gradient Elution (Monitor by UV 254 nm) Pack->Elute Pure Pure 3-Ethoxy-5-iodo-4- ((2-methylbenzyl)oxy)benzaldehyde Elute->Pure

Chromatography workflow for isolation of sensitive iodo-benzaldehyde derivatives.

Section 1: Self-Validating Experimental Protocol

Objective: Isolate the target compound while preventing on-column degradation and aldehyde streaking.

Step 1: Pre-treatment and Silica Gel Deactivation

  • Causality : Aryl iodides can decompose on active, acidic silica gel, liberating elemental iodine[2]. Aldehydes also streak due to hydrogen bonding with unmasked silanols[1].

  • Procedure : Prepare a slurry of 230-400 mesh silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA). Pour the slurry into the column and pack it using compressed air. Flush the column with 2 column volumes (CV) of pure Hexanes to remove excess TEA before loading.

  • Self-Validation Check : Collect the final 10 mL of the Hexanes flush. Spot it on a TLC plate with a wetted pH indicator strip; it should read neutral to slightly basic, confirming the acidic silanol groups are successfully masked.

Step 2: Dry Loading the Crude Mixture

  • Causality : The bulky lipophilic ether groups cause the crude oil to resist dissolving evenly in purely non-polar eluents, leading to "oiling out" and severe band broadening if wet-loaded.

  • Procedure : Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add deactivated silica gel (approx. 3x the mass of the crude). Evaporate the DCM slowly on a rotary evaporator (Bath Temp < 30°C to protect the iodo group) until a dry, free-flowing powder is obtained. Load this evenly onto the column bed and cap with a thin layer of sand[3].

  • Self-Validation Check : The loaded silica layer must be perfectly flat and ≤ 5 mm thick. A perfectly horizontal band ensures uniform elution without channeling.

Step 3: Gradient Elution and Fraction Collection

  • Causality : Isocratic elution often fails to separate the target from structurally similar lipophilic impurities (e.g., unreacted 2-methylbenzyl bromide). A gradient sharpens the target band and improves resolution.

  • Procedure : Begin elution with 98:2 Hexanes:Ethyl Acetate (EtOAc). Once 2 CVs have passed, gradually increase the polarity to 90:10 Hexanes:EtOAc. Collect fractions in foil-wrapped test tubes to prevent photo-degradation of the aryl iodide[2].

  • Self-Validation Check : Monitor fractions via TLC under UV 254 nm. The target compound should elute as a tight, symmetrical spot with an Rf of ~0.25-0.30. No purple discoloration (elemental iodine) should be visible in the fractions or on the column.

Section 2: Quantitative Data & System Parameters

To ensure reproducibility, the following parameters should be strictly adhered to during optimization:

ParameterOptimized ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area is required for resolving structurally similar ether impurities.
Silica Deactivation 1% Triethylamine (TEA)Neutralizes acidic silanols; prevents aldehyde streaking and iodo-degradation[1].
Sample:Silica Ratio 1:30 to 1:50 (w/w)High ratio ensures sufficient capacity for resolving closely eluting lipophilic byproducts[3].
Optimal Target Rf 0.25 - 0.30Maximizes theoretical plates and separation efficiency on the column.
Eluent System Hexanes / EtOAc GradientBalances the lipophilicity of the ethers with the polarity of the aldehyde.
Expected Yield 75% - 85%Accounts for minor material losses during conservative fraction pooling.
Achievable Purity > 98% (UV 254 nm)Meets stringent requirements for downstream synthetic coupling or biological testing.

Section 3: Troubleshooting Guide & FAQs

Q: My product band is streaking severely, and I am recovering less mass than expected. What is causing this? A: Benzaldehydes interact strongly with acidic silanol groups on standard silica gel, leading to streaking and product loss. Furthermore, aryl iodides are prone to degradation on active silica, sometimes liberating elemental iodine[2]. Solution: Deactivate the silica gel by adding 1% triethylamine (TEA) to your mobile phase during column packing[1]. Alternatively, switch to a neutral stationary phase like neutral alumina, though this will require re-optimizing your established Rf values[1].

Q: I am observing a purple discoloration in my fractions and on the column bed. Is my product degrading? A: Yes. The purple hue indicates the liberation of elemental iodine due to the light and heat sensitivity of the aryl iodide moiety[2]. Solution: Wrap the chromatography column and collection flasks in aluminum foil to minimize light exposure[2]. Ensure the rotary evaporator bath temperature does not exceed 30°C during the concentration of your fractions.

Q: The unreacted 2-methylbenzyl bromide co-elutes with my target benzaldehyde. How can I resolve them? A: Alkyl halides and highly lipophilic benzaldehydes often have similar Rf values in standard normal-phase systems. Solution: Switch the solvent system from Hexanes/Ethyl Acetate to Heptane/Methyl Tert-Butyl Ether (MTBE). MTBE provides different hydrogen-bond accepting properties that can alter the selectivity factor (α) between the ether/aldehyde product and the alkyl halide.

Q: How do I remove trace benzoic acid impurities that formed via oxidation before running the column? A: Benzaldehydes readily oxidize to benzoic acids upon exposure to air[1]. Before running the column, perform a basic aqueous wash. Dissolve the crude mixture in an organic solvent and wash with a 5% aqueous solution of sodium carbonate (Na₂CO₃). The basic wash deprotonates the acid, converting it into a water-soluble sodium salt, removing it entirely into the aqueous layer and simplifying the chromatographic purification[1].

Q: Can I use reversed-phase chromatography (C18) if normal-phase silica fails? A: Yes. If normal phase fails to resolve the target from structurally similar lipophilic impurities (like the non-iodinated precursor), reversed-phase chromatography using a solvent gradient can be highly effective[4]. However, due to the low aqueous solubility of the bulky ether groups, you must use a high percentage of organic modifier (e.g., starting at 60% Acetonitrile in Water) and load the sample in a compatible solvent like DMSO or DMF.

References

  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
  • Technical Support Center: Purification of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
  • Column chromatography optimization for purifying 2,3-diethyl-2,3-dimethylbutanedinitrile. Benchchem.
  • 253 questions with answers in SILICA GEL. ResearchGate.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance with 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Welcome to the technical support center for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique synthetic cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique synthetic challenges posed by this sterically hindered aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate successful reactions and streamline your research and development efforts.

Introduction: Understanding the Challenge

The structure of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde presents a significant steric challenge for many common organic transformations. The aldehyde group is flanked by a bulky iodine atom and an ethoxy group. Furthermore, the 4-position is substituted with a 2-methylbenzyloxy group, where the ortho-methyl group on the benzyl ring can further restrict access to the reactive aldehyde center. This steric congestion can lead to low reaction rates, poor yields, or complete failure of standard synthetic protocols.[1][2] This guide will explore the root causes of these difficulties and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde that contribute to steric hindrance?

The steric hindrance in this molecule arises from the cumulative effect of several substituents positioned near the aldehyde functional group:

  • Ortho-Substituents: The aldehyde group at C1 is directly flanked by an ethoxy group at C3 and a large iodine atom at C5. These groups physically block the trajectory of incoming nucleophiles aiming to attack the electrophilic carbonyl carbon.[1]

  • The 2-Methylbenzyl Ether: The bulky (2-methylbenzyl)oxy group at C4 creates a significant steric shield. The ortho-methyl group on this benzyl ring can adopt conformations that further obstruct the aldehyde, acting as a "gatekeeper" that impedes reagent access.

Q2: Which common reactions are most affected by the steric hindrance in this molecule?

Reactions that rely on the direct attack of a nucleophile on the aldehyde carbonyl carbon are most susceptible to failure. These include:

  • Nucleophilic Additions: Reactions with Grignard reagents, organolithiums, and other organometallics can be sluggish or fail completely.[1]

  • Wittig and Related Olefinations: The formation of the initial oxaphosphetane intermediate in the Wittig reaction is highly sensitive to steric bulk around the aldehyde.[2][3][4][5]

  • Reductive Amination: The initial formation of the imine or iminium ion can be slow due to the difficulty of the amine nucleophile approaching the hindered aldehyde.[1]

Q3: What are the general strategies to improve reaction outcomes with this substrate?

Overcoming the steric barrier requires a multi-faceted approach. Key strategies include:

  • Enhancing Electrophilicity: Using Lewis acids can activate the aldehyde, making the carbonyl carbon more attractive to nucleophiles.[1]

  • Employing More Reactive Reagents: Switching to smaller, more potent nucleophiles or more reactive olefination reagents can often provide the necessary kinetic push.[1][6]

  • Optimizing Reaction Conditions: Increasing the reaction temperature or pressure can provide the activation energy needed to overcome the steric hindrance.[1] However, this must be done cautiously to avoid side reactions or decomposition.

  • Choosing an Alternative Synthetic Pathway: In some cases, it may be more efficient to introduce the aldehyde functionality at a later stage of the synthesis after the sterically demanding steps have been completed.

Troubleshooting Guides for Specific Reactions

Issue 1: Low or No Yield in Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Organolithium)

Symptom: Your Grignard or organolithium reaction with 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde results in low conversion, with the primary product being the recovered starting aldehyde.

Potential Causes & Solutions:

  • Cause A: Steric hindrance preventing nucleophilic attack. The bulky groups surrounding the aldehyde physically block the approach of the organometallic reagent.[1]

    • Solution 1: Utilize a Lewis Acid Additive. The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This is the basis of the Luche reduction and can be adapted for organometallic additions.

    • Solution 2: Switch to a More Reactive Organometallic Reagent. Organolithium reagents are generally more reactive than their Grignard counterparts and may provide better results.[1]

    • Solution 3: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] This should be monitored closely to prevent decomposition.

  • Cause B: The organometallic reagent acts as a base. In highly hindered cases, the organometallic reagent may deprotonate other parts of the molecule or act as a reducing agent instead of a nucleophile.[1]

    • Solution: Use of Additives. As mentioned, CeCl₃ can suppress enolization and other side reactions by promoting nucleophilic addition.

Workflow for Optimizing Grignard/Organolithium Additions

G start Low Yield in Grignard/Organolithium Reaction check_reagent Is the organometallic reagent highly reactive (e.g., R-Li)? start->check_reagent use_rli Consider using an organolithium reagent check_reagent->use_rli No add_lewis Add a Lewis Acid (e.g., CeCl₃) check_reagent->add_lewis Yes use_rli->add_lewis increase_temp Carefully increase reaction temperature add_lewis->increase_temp success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for nucleophilic additions.

Issue 2: Failure of Wittig Olefination

Symptom: Your Wittig reaction with 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde results in the recovery of the starting material and triphenylphosphine oxide, with little to no desired alkene product.

Potential Causes & Solutions:

  • Cause: Steric hindrance preventing the formation of the oxaphosphetane intermediate. The bulky substituents on both the aldehyde and potentially the Wittig ylide make the [2+2] cycloaddition step energetically unfavorable.[3][5]

    • Solution 1: Horner-Wadsworth-Emmons (HWE) Reaction. This is often the most effective alternative. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less sterically demanding than Wittig ylides.[6][7][8][9] The reaction typically favors the formation of the (E)-alkene.[7][9]

    • Solution 2: Still-Gennari Modification. If the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction, which uses electron-withdrawing groups on the phosphonate, can be employed.[6]

    • Solution 3: Optimize Wittig Conditions (with caution). While often less successful for highly hindered substrates, you can try "salt-free" ylide conditions or explore different solvent and temperature profiles.[4][6] For unstable ylides, generating them at low temperatures before adding the aldehyde is crucial.[6]

Comparative Data: Wittig vs. HWE for Hindered Aldehydes
ReactionReagentTypical Yield (Hindered Aldehyde)Key ByproductByproduct Removal
Wittig Phosphonium Ylide< 20%Triphenylphosphine oxideChromatography
HWE Phosphonate Carbanion60-90%Dialkyl phosphate saltAqueous wash

Yields are estimates and can vary based on specific substrates and conditions.[1][6]

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the appropriate phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[6][8]

  • Reaction with the Aldehyde:

    • Cool the resulting phosphonate carbanion solution back to 0 °C.

    • Slowly add a solution of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel over 20-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alkene.[1]

Issue 3: Low Conversion in Suzuki-Miyaura Cross-Coupling

Symptom: Attempting a Suzuki-Miyaura cross-coupling at the aryl iodide position results in low conversion and recovery of the starting material.

Potential Causes & Solutions:

  • Cause: Steric hindrance around the iodine. The adjacent ethoxy and bulky benzyloxy groups can hinder the oxidative addition step to the palladium(0) catalyst and subsequent steps in the catalytic cycle.

    • Solution 1: Use Bulky, Electron-Rich Ligands. Ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs), can promote the reaction. These ligands stabilize the palladium center and can facilitate the oxidative addition with sterically hindered substrates.[10][11]

    • Solution 2: Optimize Base and Solvent. The choice of base and solvent is critical. A stronger base like Cs₂CO₃ or K₃PO₄ may be required. Aprotic polar solvents like dioxane or DMF are often effective.[10]

    • Solution 3: Higher Reaction Temperatures. Microwave irradiation can often provide the high temperatures needed to drive these difficult couplings to completion in a short amount of time.

Decision Tree for Suzuki-Miyaura Coupling Optimization

G start Low Yield in Suzuki Coupling check_ligand Using standard ligand (e.g., PPh₃)? start->check_ligand change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) check_ligand->change_ligand Yes check_base Using weak base (e.g., Na₂CO₃)? check_ligand->check_base No change_ligand->check_base change_base Switch to stronger base (e.g., Cs₂CO₃, K₃PO₄) check_base->change_base Yes increase_temp Increase temperature (Consider microwave heating) check_base->increase_temp No change_base->increase_temp success Improved Yield increase_temp->success

Caption: Optimization path for Suzuki-Miyaura couplings.

Summary

Successfully performing chemical transformations on 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde requires careful consideration of the significant steric hindrance around the aldehyde and aryl iodide functionalities. Standard protocols are likely to fail. By employing more reactive reagents like those used in the Horner-Wadsworth-Emmons reaction, activating the aldehyde with Lewis acids, and utilizing modern catalytic systems with bulky ligands for cross-coupling reactions, researchers can effectively overcome these steric barriers to achieve their synthetic targets.

References

  • Li, J., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

  • Nie, C., et al. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K., et al. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rehman, S., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules. Retrieved from [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Zhang, J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

Sources

Troubleshooting

overcoming low solubility of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde in aqueous media

Target Compound: 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous insolubility of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous insolubility of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.

Physicochemical Profiling & The Solubilization Challenge

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a highly lipophilic, bulky, and halogenated aromatic molecule. Its structure lacks ionizable functional groups (such as basic amines or acidic carboxylates), meaning pH adjustment and salt formation strategies will completely fail [1]. The combination of the ethoxy group, the bulky 2-methylbenzyloxy moiety, and the hydrophobic iodine atom creates a molecule that cannot be solvated by water, leading to rapid hydrophobic collapse and precipitation in aqueous media. Overcoming this requires advanced co-solvency or molecular encapsulation strategies[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media? A: This is known as "solvent crash-out." While the compound is soluble in 100% DMSO, diluting it into an aqueous buffer rapidly increases the dielectric constant of the environment. Because the molecule lacks hydrogen-bond donors/acceptors to interact with water, the thermodynamic penalty of keeping it in solution becomes too high, causing the hydrophobic molecules to aggregate and precipitate[1].

Q: Can I just lower the pH to protonate the molecule and dissolve it? A: No. The molecule is a neutral benzaldehyde derivative. It has no ionizable centers within the physiological pH range (pH 1–10). Chemical modification or non-covalent solubilization techniques are strictly required[1].

Q: What is the best cyclodextrin to use for in vivo studies? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Native β-cyclodextrin has limited aqueous solubility and can cause nephrotoxicity. HP-β-CD is chemically modified to be highly water-soluble, non-toxic, and features a hydrophobic cavity perfectly sized to encapsulate bulky aromatic rings[2].

Troubleshooting Guide: Common Experimental Failures

Issue 1: High Toxicity in In Vitro Cell Assays
  • Symptom: Cells are dying in the control wells, or assay results are skewed by solvent toxicity.

  • Causality: You are likely using >0.5% v/v DMSO or PEG400 to keep the compound in solution. High concentrations of organic co-solvents disrupt cell membrane lipid bilayers.

  • Solution: Transition from a pure co-solvent system to an Inclusion Complex . By sequestering the compound inside HP-β-CD, you create a molecularly dispersed, water-soluble complex that requires zero organic solvent in the final assay media[2].

Issue 2: Poor Oral Bioavailability in Animal Models
  • Symptom: In vivo pharmacokinetic (PK) studies show negligible drug plasma concentrations.

  • Causality: The compound exhibits BCS Class II/IV behavior (dissolution-rate limited absorption). It passes through the gastrointestinal tract as an undissolved solid.

  • Solution: Formulate the compound as a Lipid-based Formulation (e.g., Self-Microemulsifying Drug Delivery System - SMEDDS) or a cyclodextrin complex to ensure the drug is presented to the intestinal mucosa in a solubilized state[1].

Issue 3: Incomplete Cyclodextrin Complexation
  • Symptom: The compound still precipitates after attempting a physical mixing or kneading method with HP-β-CD.

  • Causality: Physical mixing often fails for highly crystalline, bulky molecules because the activation energy required to break the crystal lattice and force the molecule into the cyclodextrin cavity is not met.

  • Solution: Switch to the Solvent Evaporation Method . Dissolving both the API and the cyclodextrin in miscible solvents ensures molecular-level interaction before the complex is locked into a solid state[3].

Formulation Decision Tree

Use the following logical workflow to determine the best solubilization strategy based on your experimental constraints.

G A 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (Highly Lipophilic API) B Intended Application? A->B C In Vitro Assays (Cell Culture) B->C D In Vivo Studies (Animal Models) B->D E Co-solvent System (DMSO / PEG400) C->E Immediate use F Cyclodextrin Complexation (HP-β-CD) C->F If DMSO is toxic D->F IV / IP injection G Lipid-based Formulation (SEDDS) D->G Oral delivery

Decision tree for selecting a solubilization strategy based on the experimental application.

Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionMax Solubility GainToxicity / LimitationsBest Use Case
Co-Solvents (DMSO/PEG400) Lowers the dielectric constant of the aqueous phase[1].100x – 1000xHigh toxicity at >1% v/v; causes solvent crash-out upon dilution.Biochemical assays, acute in vitro screening.
Micellar (Tween 80) Entraps the API within amphiphilic surfactant micelles[1].50x – 200xCan cause hemolysis in vivo; interferes with some optical assays.Topical formulations, robust cell lines.
HP-β-CD Complexation Encapsulates the hydrophobic API inside a hydrophilic toroid[2].1000x – 5000xRequires specific stoichiometric preparation; bulky API may limit fit.IV injections, sensitive cell assays, oral PK.

Standard Operating Procedure (SOP): HP-β-CD Solvent Evaporation

For 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, the Solvent Evaporation Method is the gold standard. It forces the bulky molecule out of its crystalline state and into the cyclodextrin cavity[3].

Workflow Diagram

G A Dissolve API in Methanol (Organic) C Mix Dropwise under Continuous Stirring A->C B Dissolve HP-β-CD in Purified Water B->C D Solvent Evaporation (Rotary Evaporator, 45°C) C->D E Vacuum Drying to Constant Weight D->E F Pulverize & Sieve (Solid Complex) E->F

Step-by-step workflow for the solvent evaporation method of HP-β-CD complexation.

Step-by-Step Methodology
  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of API to HP-β-CD. Given the bulkiness of the two aromatic rings and the iodine atom, a 1:2 ratio is recommended to ensure complete encapsulation.

  • Solvent Preparation:

    • Dissolve the API completely in a volatile organic solvent (e.g., Methanol or Ethanol)[4].

    • Dissolve the HP-β-CD in ultra-purified water (Milli-Q)[4].

  • Mixing: Place the aqueous HP-β-CD solution on a magnetic stirrer at room temperature. Add the organic API solution dropwise to the aqueous solution under continuous, vigorous stirring (approx. 600 rpm) for 2 to 4 hours[4].

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the organic solvent under reduced pressure at 45°C. Once the organic solvent is removed, a clear or slightly opalescent aqueous solution should remain[4].

  • Drying: Freeze-dry (lyophilize) the remaining aqueous solution, or dry it in a vacuum oven at 40°C until a constant weight is achieved[4].

  • Self-Validating Quality Control (Critical): Perform Differential Scanning Calorimetry (DSC) on the final pulverized powder. Validation metric: If the sharp melting endotherm characteristic of the free crystalline API completely disappears, the complex is successfully formed and the drug is fully amorphized within the cyclodextrin cavity[5].

References

  • wjbphs.com - Solubility enhancement techniques: A comprehensive review. Discusses the limitations of pH adjustment for non-ionizable compounds and the mechanics of co-solvency.[1]

  • National Institutes of Health (PMC) - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Details the mechanism of action of HP-β-CD in encapsulating bulky, hydrophobic molecules. [2]

  • ResearchGate - Cyclodextrin Inclusion Complex of Racecadotril: Effect of Drug-β-Cyclodextrin Ratio and the Method of Complexation. Establishes the superiority of the solvent evaporation method over physical mixing for highly crystalline APIs. [3]

  • National Institutes of Health (PMC) - Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Provides the analytical framework (DSC and NMR) for validating the successful formation of inclusion complexes. [5]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Hurdles in Cross-Coupling of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

The Benchmarking Rationale: Why This Substrate? In the realm of transition-metal catalysis, benchmarking the efficiency of a palladium catalyst requires moving beyond simple, unhindered model substrates like iodobenzene.

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Author: BenchChem Technical Support Team. Date: March 2026

The Benchmarking Rationale: Why This Substrate?

In the realm of transition-metal catalysis, benchmarking the efficiency of a palladium catalyst requires moving beyond simple, unhindered model substrates like iodobenzene. To truly evaluate a catalyst's limits—specifically its Turnover Number (TON) and Turnover Frequency (TOF)—we must employ "stress-test" molecules.

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde represents an apex benchmarking substrate due to three converging structural challenges:

  • Extreme Steric Hindrance: The massive 2-methylbenzyloxy group at the C4 position sits directly ortho to the reactive C5-iodine bond. This creates a severe spatial shield that blocks the palladium center during the critical oxidative addition step.

  • Electronic Deactivation: The electron-donating alkoxy groups (ethoxy and benzyloxy) increase the electron density of the aromatic ring, raising the activation energy required for the insertion of the Pd(0) species into the C-I bond.

  • Chemoselectivity Demands: The C1-aldehyde is highly electrophilic. If the catalytic cycle requires elevated temperatures (>90°C) or harsh bases (e.g., NaOH, KOH) to overcome the steric bulk, the aldehyde will rapidly degrade via Cannizzaro-type disproportionation or unwanted nucleophilic attacks.

Mechanistic Causality: The Oxidative Addition Bottleneck

To understand why legacy catalysts fail with this substrate, we must analyze the causality within the catalytic cycle. Traditional flat ligands, such as triphenylphosphine (PPh3), lack the steric bulk required to accelerate reductive elimination and fail to stabilize the Pd center when navigating the crowded ortho-substituted C-I bond.

Modern dialkylbiarylphosphine ligands, such as XPhos, are specifically engineered to overcome this. The bulky, electron-rich nature of XPhos facilitates rapid oxidative addition into sterically hindered aryl halides[1]. Furthermore, utilizing these ligands within a third-generation (G3) precatalyst framework ensures the rapid, quantitative generation of the active Pd(0) species without the need for thermal activation[2].

CatalyticCycle Pd0 Active Pd(0)-XPhos (Generated from G3) OA Oxidative Addition (Steric Bottleneck) Pd0->OA Ar-I Insertion TM Transmetalation (Boronic Acid + Base) OA->TM Overcomes Ortho-Bulk RE Reductive Elimination (Biaryl Product Release) TM->RE Mild Base (K3PO4) RE->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by ortho-steric hindrance.

Objective Catalyst Comparison & Benchmarking Data

To objectively benchmark catalytic efficiency, we compared three tiers of palladium catalysts in a standard Suzuki-Miyaura cross-coupling reaction between 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde and phenylboronic acid.

  • Tier 1 (Baseline): Pd(PPh3)4. The legacy standard. It requires high thermal energy to drive the cycle, resulting in severe degradation of the sensitive aldehyde group.

  • Tier 2 (Intermediate): Pd(dppf)Cl2. A bidentate ligand system that offers better stability against Pd-black precipitation but still struggles to navigate the extreme steric bulk of the 2-methylbenzyloxy group.

  • Tier 3 (State-of-the-Art): XPhos Pd G3. A Buchwald precatalyst that excels in coupling challenging, sterically hindered aryl iodides at low catalyst loadings[3][4].

Quantitative Benchmarking Results

Reaction Conditions: 1.0 mmol Aryl Iodide, 1.5 mmol Phenylboronic acid, 3.0 equiv Base, Solvent (4:1 THF/H2O), 4-24 hours.

Catalyst SystemLoading (mol%)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Aldehyde Retention (%)
Pd(PPh3)4 5.0K2CO39024224.40.18< 40
Pd(dppf)Cl2 5.0K2CO380185811.60.6475
XPhos Pd G3 1.0K3PO460494 94 23.5 > 99

Data Synthesis: The XPhos Pd G3 precatalyst outperforms legacy systems by an order of magnitude in both TON and TOF. More importantly, its ability to operate efficiently at 60°C with a mild base (K3PO4) ensures >99% retention of the reactive aldehyde, proving its superior chemoselectivity.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that benchmarking protocols must be self-validating. Relying solely on isolated yields introduces variables (e.g., column chromatography losses) that obscure true catalytic efficiency.

The following protocol utilizes 1,3,5-trimethoxybenzene (TMB) as an internal standard added prior to the reaction. This allows for precise, quantitative HPLC or qNMR tracking of substrate consumption and product formation, ensuring absolute mass balance verification.

Step-by-Step Methodology
  • Preparation (Glovebox/Inert Atmosphere): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.5 equiv, 1.5 mmol).

  • Internal Standard Addition: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (TMB). This is the critical self-validating step.

  • Catalyst & Base Dosing: Add XPhos Pd G3 (1.0 mol%, 0.01 mmol) and anhydrous K3PO4 (3.0 equiv, 3.0 mmol)[4].

  • Solvent Addition: Seal the tube, remove from the glovebox, and inject 5.0 mL of a degassed, anhydrous 2-MeTHF/MeOH (4:1) mixture via syringe[3].

  • Reaction Execution: Stir the reaction mixture at 60°C for exactly 4 hours.

  • Quench & Self-Validating Analysis: Cool to room temperature, dilute with 5.0 mL of ethyl acetate, and filter through a short pad of Celite. Inject a 10 µL aliquot directly into the HPLC (UV detection at 254 nm). Calculate the exact conversion and yield by integrating the product and remaining starting material peaks relative to the static TMB internal standard peak.

Workflow Prep 1. Substrate & IS Prep (Add TMB Standard) Dose 2. Catalyst Dosing (1 mol% XPhos Pd G3) Prep->Dose React 3. Cross-Coupling (60°C, 4h, K3PO4) Dose->React Analyze 4. HPLC/qNMR (Self-Validating Data) React->Analyze

Caption: Self-validating high-throughput experimental workflow for catalyst benchmarking.

References

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega[Link][1]

  • Pd- and Ni-Based Systems for the Catalytic Borylation of Aryl (Pseudo)halides with B2(OH)4 ACS Publications[Link][3]

  • Towards control in Suzuki-Miyaura CTCP ORBi UMONS[Link][2]

Sources

Comparative

A Comparative Guide to LC-MS/MS Validation Protocols for the Detection of Impurities in 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the assurance of a drug substance's purity is not merely a quality benchmark but a fundamental pillar o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the assurance of a drug substance's purity is not merely a quality benchmark but a fundamental pillar of patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[1][2][3] The presence of unintended chemical entities—originating from starting materials, synthetic by-products, or degradation—can significantly impact the efficacy and safety profile of an Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation protocols for identifying and quantifying potential impurities in 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, a complex benzaldehyde derivative.

The selection of LC-MS/MS as the analytical technique is deliberate. Its unparalleled sensitivity and selectivity make it the gold standard for detecting trace-level impurities, a task where less specific methods like HPLC-UV may falter.[4][5] LC-MS/MS offers structural confirmation through mass-to-charge ratio analysis and fragmentation patterns, ensuring that what is being measured is unequivocally the impurity of interest.[5][6] This guide will dissect two fit-for-purpose protocols: a rapid, high-throughput method for in-process control and a high-sensitivity method for final release testing, both validated against the stringent criteria outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[7][8][9][10]

Understanding the Target Molecule and Its Potential Impurities

To develop a robust analytical method, one must first understand the synthetic landscape of the target molecule. The structure of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde suggests a multi-step synthesis, likely involving the etherification of a substituted hydroxybenzaldehyde. A plausible synthetic route involves the O-benzylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-methylbenzyl bromide.[11][12]

Based on this pathway, we can anticipate several process-related impurities:

  • Impurity A: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Starting Material): Incomplete reaction could lead to the carry-over of this key starting material.

  • Impurity B: 2-methylbenzyl alcohol (By-product): Formed via hydrolysis of the alkylating agent.

  • Impurity C: Unsubstituted (iodobenzyl)oxybenzaldehyde (Side-reaction): Potential formation of isomers if the starting materials are not pure.

  • Impurity D: Di-benzylated by-product (Over-reaction): Reaction at other potential sites on the molecule.

These compounds represent the primary targets for our validation protocols. Their detection and quantification are critical to controlling the manufacturing process and ensuring the final API's quality.

Pillar 1: High-Throughput In-Process Control (IPC) Protocol (Protocol A)

This protocol is designed for speed and efficiency, enabling rapid decision-making during the manufacturing process. The primary goal is to quickly confirm that the reaction is proceeding as expected and that key impurities are below a predefined action limit.

Experimental Protocol: Protocol A
  • Sample Preparation:

    • Accurately weigh 10 mg of the in-process sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: Short C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for rapid separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid 5-minute gradient from 30% to 95% Mobile Phase B.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[13][14]

    • Key MRM Transitions (Precursor Ion > Product Ion):

      • Target Molecule: Optimized for the specific m/z.

      • Impurity A: Optimized for the specific m/z.

      • Impurity B: Optimized for the specific m/z.

    • Instrument Parameters: Source temperature, gas flows, and voltages optimized for maximum signal intensity of the target analytes.

Workflow for Protocol A

ProtocolA cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh 10 mg Sample P2 Dissolve in 10 mL Diluent P1->P2 P3 Vortex & Filter (0.22 µm) P2->P3 A1 Inject 2 µL P3->A1 A2 Fast Gradient LC (5 min, Short Column) A1->A2 A3 ESI+ MRM Detection A2->A3 D1 Peak Integration A3->D1 D2 Compare to Threshold D1->D2 D3 Pass/Fail Report D2->D3

Caption: High-throughput workflow for in-process control analysis.

Pillar 2: High-Sensitivity Quantitation Protocol for Final Release (Protocol B)

This protocol prioritizes sensitivity and accuracy to meet stringent regulatory limits for final product release and stability testing. The objective is to achieve the lowest possible Limits of Detection (LOD) and Quantitation (LOQ), ensuring even trace-level impurities are accurately measured.[15]

Experimental Protocol: Protocol B
  • Sample Preparation:

    • Accurately weigh 25 mg of the API into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Vortex for 60 seconds and sonicate for 5 minutes if necessary.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: High-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) for superior separation.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: 5 mM Ammonium Acetate in Methanol.

    • Gradient: A longer, 20-minute gradient optimized for baseline resolution of all potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[14]

    • Key MRM Transitions: At least two transitions per analyte (quantifier and qualifier) for confident identification.[14]

    • Instrument Parameters: All parameters (e.g., collision energies, dwell times) are meticulously optimized for each impurity to maximize sensitivity.

Workflow for Protocol B

ProtocolB cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantitation & Validation P1 Weigh 25 mg API P2 Dissolve in 25 mL Diluent P1->P2 P3 Vortex, Sonicate & Filter P2->P3 A1 Inject 5 µL P3->A1 A2 Optimized Gradient LC (20 min, Long Column) A1->A2 A3 Highly-Tuned ESI+ MRM A2->A3 D1 Calibrated Quantitation A3->D1 D2 Full Validation Report (ICH Q2) D1->D2 D3 Final Lot Release Decision D2->D3

Caption: High-sensitivity workflow for final product release testing.

Comparative Performance and Validation Data

The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[8][15] Both protocols were validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[16][17][18]

Table 1: Comparison of Method Parameters and Performance
ParameterProtocol A: High-Throughput IPCProtocol B: High-Sensitivity ReleaseRationale for Difference
Primary Goal Speed, Process MonitoringSensitivity, Accuracy, Full QuantitationFit-for-purpose application
LC Column 50 mm x 2.1 mm, 1.8 µm150 mm x 2.1 mm, 1.7 µmShorter column for faster runs; longer column for better resolution.
Run Time 5 minutes20 minutesEfficiency vs. separation power.
Injection Vol. 2 µL5 µLHigher volume in Protocol B increases on-column mass, boosting sensitivity.
Sample Conc. 1 mg/mL1 mg/mLKept consistent for direct comparison of method sensitivity.
MS Optimization Standard TuneAnalyte-Specific Fine-TuningProtocol B requires maximizing signal for each impurity.
Table 2: Summary of Validation Results for Impurity A
Validation ParameterProtocol A: High-Throughput IPCProtocol B: High-Sensitivity ReleaseAcceptance Criteria (Typical)[4]
Specificity No interference observedNo interference observedNo significant peaks at the retention time of the analyte in blank.
Linearity (R²) 0.997> 0.999R² ≥ 0.995
Range (% of spec) 50 - 200%LOQ - 200%Covers the expected range of the impurity.
LOD 5 ppm (0.0005%)0.5 ppm (0.00005%)Demonstrates the superior sensitivity of Protocol B.
LOQ 15 ppm (0.0015%)1.5 ppm (0.00015%)Protocol B is capable of quantifying at much lower levels.[15]
Accuracy (% Recovery) 95.2 - 103.5%98.8 - 101.2%Typically 80-120% for impurities; tighter for release methods.
Precision (%RSD) < 5.0%< 2.5%Lower RSD indicates higher precision, crucial for release.[18][19]
Robustness PassedPassedMethod remains reliable under minor variations.[7]

Discussion: Selecting the Appropriate Protocol

The data clearly illustrates a trade-off between speed and sensitivity.

  • Protocol A is an exemplary in-process control method. Its 5-minute cycle time allows for rapid feedback on the manufacturing process. While its LOQ of 15 ppm is higher, it is more than adequate for monitoring reaction completion, where impurity levels are expected to be significantly higher than in the final product. The causality here is clear: sacrificing peak resolution and ultimate sensitivity for speed provides immense value in a production environment.

  • Protocol B represents the pinnacle of analytical rigor required for final API release. The use of a longer column, a slower gradient, and meticulously optimized MS parameters results in a ten-fold improvement in sensitivity (LOQ of 1.5 ppm). This level of performance is essential to comply with regulatory guidelines for impurity thresholds, especially for unidentified impurities or those with potential genotoxic properties.[17][18] The enhanced accuracy and precision provide a high degree of confidence in the quality of the final drug substance, forming a trustworthy basis for lot release decisions.[19]

Conclusion

This guide has detailed and compared two distinct, fully validated LC-MS/MS protocols for the analysis of impurities in 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde. The choice between a high-throughput method (Protocol A) and a high-sensitivity method (Protocol B) is not a matter of which is "better," but which is more suitable for its intended purpose. By aligning the analytical strategy with the specific requirements of each stage of the drug development lifecycle—from in-process monitoring to final product release—we ensure both manufacturing efficiency and uncompromising patient safety. Both protocols, grounded in the principles of scientific integrity and regulatory compliance, serve as a robust framework for quality control in the pharmaceutical industry.

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PMC. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Bentham Science. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • ResearchGate. (2025). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets | Request PDF. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)o...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The principles outlined here are grounded in established safety protocols from leading research institutions and regulatory bodies.

Foundational Principles of Chemical Waste Management

Before delving into the specific procedures for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, it is essential to understand the core tenets of hazardous waste management in a laboratory setting. All chemical waste is considered hazardous until confirmed otherwise by an environmental health and safety (EHS) professional.[1] The disposal of such waste is strictly regulated, and improper disposal can lead to significant safety hazards and legal consequences.[2]

Key principles include:

  • Never dispose of chemical waste down the sink or in the regular trash.[1][3]

  • Always collect chemical waste in appropriate, compatible, and clearly labeled containers.[4][5]

  • Segregate incompatible waste streams to prevent dangerous reactions.[5][6]

  • Waste containers must be kept closed except when adding waste.[4][5]

Hazard Assessment of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
  • Oral Toxicity: Similar benzaldehyde derivatives are classified as harmful or toxic if swallowed.[7][8][9]

  • Skin and Eye Irritation: Aldehydes and halogenated aromatic compounds can cause skin and eye irritation.[7][10]

  • Environmental Hazard: Iodinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[11] Their high water solubility facilitates transport in aqueous systems, making drain disposal particularly problematic.[11]

Required Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[12]

  • Body Protection: A laboratory coat.[12]

  • Respiratory Protection: All handling and commingling of waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[13]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, including the pure compound, solutions, and contaminated materials.

  • Choose a Compatible Container: Select a clean, leak-proof container with a secure screw-top cap. The original container is often the best choice for waste accumulation.[1] If unavailable, use a container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[5][12]

  • Proper Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[5][13] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Waste 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde". Do not use abbreviations or chemical formulas.[4]

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[13]

Proper segregation is critical for safety and cost-effective disposal.

  • Halogenated vs. Non-Halogenated Waste: This compound is a halogenated organic . It must be collected in a waste container designated for halogenated solvents and solids.[5][14] Do not mix it with non-halogenated organic waste. Commingling these waste streams can significantly increase disposal costs.[14]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or waste solid 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde in a designated solid waste container for halogenated organics. Contaminated items such as weigh boats, gloves, and absorbent pads should also be placed in this container.[14]

    • Liquid Waste: If the compound is in solution, collect it in a liquid waste container for halogenated organic solvents. Ensure the solvent is compatible with the container.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Waste Generated: 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in container labeled: 'HALOGENATED ORGANIC SOLIDS' is_solid->solid_container Solid liquid_container Collect in container labeled: 'HALOGENATED ORGANIC LIQUIDS' is_solid->liquid_container Liquid final_disposal Arrange for pickup by EHS/Licensed Contractor solid_container->final_disposal liquid_container->final_disposal

Waste Segregation Workflow
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[2][4]

  • Secondary Containment: Place the waste container in a secondary containment bin, such as a plastic tub, to contain any potential leaks or spills.[5] This is especially important for glass containers stored on the floor.[5]

  • Keep Containers Closed: Always keep the waste container securely capped. Do not leave a funnel in the opening.[3][4]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[14]

  • Request Pickup: Once the container is about 90% full, or if the research project is complete, arrange for waste pickup through your institution's EHS office or designated hazardous waste management service.[4]

  • Professional Disposal: The ultimate disposal of halogenated organic compounds is typically handled by a licensed professional waste disposal service, often through high-temperature incineration with appropriate scrubbers to neutralize acidic gases produced during combustion.[12][15]

Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Cleanup: For small, manageable spills:

    • Wear the appropriate PPE as described above.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools.

    • Place all contaminated materials into a designated, sealable container. Label it as "Hazardous Waste" with the chemical name and dispose of it along with other solid waste of this compound.[1][12]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[12]

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet for a mixture containing Benzaldehyde, 3-ethoxy-4-hydroxy-. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to store / dispose of Iodine crystals? Reddit r/chemhelp. [Link]

  • Iodine removing method in organic solvent. International Atomic Energy Agency (IAEA). [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
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Reactant of Route 2
3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
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